molecular formula C39H48N2O6 B15605715 PBA-1105

PBA-1105

Numéro de catalogue: B15605715
Poids moléculaire: 640.8 g/mol
Clé InChI: KWKXGSARCNKZPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PBA-1105 is a useful research compound. Its molecular formula is C39H48N2O6 and its molecular weight is 640.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C39H48N2O6

Poids moléculaire

640.8 g/mol

Nom IUPAC

N-[2-[2-[2-[2-[[3,4-bis(phenylmethoxy)phenyl]methylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-phenylbutanamide

InChI

InChI=1S/C39H48N2O6/c42-39(18-10-17-33-11-4-1-5-12-33)41-22-24-44-26-28-45-27-25-43-23-21-40-30-36-19-20-37(46-31-34-13-6-2-7-14-34)38(29-36)47-32-35-15-8-3-9-16-35/h1-9,11-16,19-20,29,40H,10,17-18,21-28,30-32H2,(H,41,42)

Clé InChI

KWKXGSARCNKZPU-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The AUTOTAC PBA-1105: A Deep Dive into its Mechanism for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PBA-1105, an autophagy-targeting chimera (AUTOTAC). Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and pathways.

Core Mechanism of Action: Hijacking Autophagy to Degrade Misfolded Proteins

This compound is a bifunctional molecule engineered to selectively eliminate misfolded and aggregation-prone proteins, such as mutant tau, which are implicated in various neurodegenerative diseases.[1][2][3] Its mechanism relies on the cell's own autophagic machinery, a natural process for degrading and recycling cellular components.[4][5]

The core of this compound's action involves a two-pronged approach:

  • Binding to Misfolded Proteins: One end of the this compound molecule contains a 4-phenylbutyric acid (PBA) moiety.[2][6] This "warhead" selectively binds to the exposed hydrophobic regions characteristic of misfolded proteins.[1][5][7]

  • Engaging the Autophagy Receptor p62: The other end of this compound binds to the ZZ domain of the autophagy receptor protein p62 (also known as SQSTM1).[1][4] This binding event is crucial as it induces the self-oligomerization of p62.[1][8]

This this compound-mediated clustering of p62 around the misfolded protein cargo serves as a powerful signal for the initiation of autophagy. The oligomerized p62, now laden with its target protein, is recognized by the autophagosome, a double-membraned vesicle that engulfs the complex. Subsequently, the autophagosome fuses with a lysosome, and the entire complex, including the misfolded protein, is degraded by lysosomal enzymes.[3] This process effectively clears the cell of harmful protein aggregates.

Quantitative Efficacy of this compound

The potency of this compound in degrading its target proteins has been quantified in several studies. The half-maximal degradation concentration (DC50) for mutant tau protein has been reported to be in the nanomolar range, highlighting its high efficiency.

ParameterValueCell Line/ModelReference
DC50 (mutant tau) 0.71 nMNot Specified[1][8]
DC50 (mutant tau) ~1-10 nMSH-SY5Y cells[2][6]
Dmax, 24 hr 100 nMNot Specified[1][8]

Signaling and Experimental Workflow Diagrams

To visually represent the processes involved in this compound's mechanism and its experimental validation, the following diagrams have been generated using the Graphviz DOT language.

PBA1105_Mechanism cluster_PBA1105 This compound cluster_Autophagy Autophagy Machinery PBA_moiety PBA Moiety p62_ligand p62 Ligand Misfolded_Protein Misfolded Protein (e.g., mutant Tau) PBA_moiety->Misfolded_Protein Binds to exposed hydrophobic regions p62 p62/SQSTM1 p62_ligand->p62 Binds to ZZ domain p62->p62 Autophagosome Autophagosome p62->Autophagosome Recruitment Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Products Lysosome->Degradation

This compound Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies p62_oligo p62 Oligomerization Assay wb_p62 Western Blot (High MW p62) p62_oligo->wb_p62 if_p62 Immunofluorescence (p62 puncta) p62_oligo->if_p62 tau_degradation Tau Degradation Assay triton_frac Triton X-100 Fractionation tau_degradation->triton_frac wb_tau Western Blot (Tau levels) tau_degradation->wb_tau pull_down Pull-down Assay bait_prey Bait: this compound Prey: Tau/p62 pull_down->bait_prey wb_interaction Western Blot (Interaction) pull_down->wb_interaction mouse_model Tauopathy Mouse Model (hTauP301L-BiFC) pba_admin This compound Administration mouse_model->pba_admin tissue_analysis Brain Tissue Analysis pba_admin->tissue_analysis ripa_frac RIPA Fractionation tissue_analysis->ripa_frac ihc Immunohistochemistry (Tau aggregates) tissue_analysis->ihc

Experimental Validation Workflow

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

In Vitro p62 Oligomerization Assay

This assay is designed to confirm that this compound induces the self-oligomerization of p62.

  • Cell Culture and Treatment: HeLa or HEK293T cells are cultured to 70-80% confluency. Cells are then treated with this compound at various concentrations (e.g., 1-10 µM) for a specified duration (e.g., 24 hours).

  • Immunofluorescence for p62 Puncta Formation:

    • Cells grown on coverslips are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100 in PBS, and blocked with 5% normal goat serum.

    • Cells are incubated with a primary antibody against p62/SQSTM1 overnight at 4°C.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody.

    • Coverslips are mounted, and the formation of p62 puncta (indicative of oligomerization) is visualized using fluorescence microscopy.

  • Western Blot for High-Molecular-Weight p62:

    • Cell lysates are prepared in a non-reducing sample buffer.

    • Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

    • The membrane is probed with a primary antibody against p62, followed by an HRP-conjugated secondary antibody.

    • The presence of high-molecular-weight bands corresponding to oligomerized p62 is detected by chemiluminescence.

In Vitro Tau Degradation Assay (Triton X-100 Fractionation)

This assay quantifies the ability of this compound to degrade both soluble and insoluble forms of mutant tau.

  • Cell Culture and Treatment: SH-SY5Y cells stably expressing mutant tau (e.g., TauP301L-GFP) are treated with this compound (e.g., 100 nM for 24 hours). To induce tau aggregation, cells can be co-treated with okadaic acid (15 nM). To confirm the involvement of the lysosome, a lysosomal inhibitor such as hydroxychloroquine (B89500) (HCQ, 10 µM) can be used.

  • Fractionation:

    • Cells are lysed in a buffer containing 1% Triton X-100 and centrifuged.

    • The supernatant contains the Triton X-100-soluble fraction, while the pellet contains the insoluble fraction.

  • Western Blot Analysis: Both fractions are analyzed by Western blot using an antibody against tau. A decrease in the tau signal in the this compound-treated samples compared to controls indicates degradation.

In Vivo Efficacy in a Tauopathy Mouse Model

This protocol assesses the ability of this compound to reduce tau pathology in a living organism.

  • Animal Model: The hTauP301L-BiFC transgenic mouse model, which develops tau pathology, is used.

  • This compound Administration: this compound is administered to the mice, typically via intraperitoneal injection, at doses ranging from 20-50 mg/kg. The treatment is usually carried out three times a week for a period of four weeks.

  • Brain Tissue Analysis (RIPA Fractionation and Immunohistochemistry):

    • Following the treatment period, the mice are euthanized, and their brains are harvested.

    • The brain tissue is homogenized and subjected to RIPA (Radioimmunoprecipitation assay) buffer fractionation to separate soluble and insoluble protein fractions. The levels of human tau (hTau) and murine tau (mTau) in each fraction are assessed by Western blot to determine the selective degradation of the mutant human tau.

    • Immunohistochemistry is performed on brain sections using antibodies against tau to visualize and quantify the reduction in tau aggregates and phosphorylated tau in specific brain regions like the cortex and hippocampus.

This comprehensive guide provides a detailed overview of the mechanism of action of this compound, supported by robust experimental evidence. The ability of this AUTOTAC to specifically target and eliminate pathological proteins through the autophagic pathway holds significant promise for the development of novel therapeutics for neurodegenerative and other protein misfolding diseases.

References

PBA-1105 as an autophagy-targeting chimera

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PBA-1105: An Autophagy-Targeting Chimera

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pioneering molecule in the field of targeted protein degradation, classified as an AUTOTAC (AUTOphagy-TArgeting Chimera). It is designed to selectively eliminate misfolded and aggregation-prone proteins, which are hallmarks of several neurodegenerative diseases, by harnessing the cell's own autophagy machinery. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways.

Introduction to this compound and AUTOTAC Technology

This compound is a bifunctional small molecule that exemplifies the AUTOTAC platform.[1][2][3][4][5] This technology represents a significant advancement over traditional inhibitor-based approaches by inducing the degradation of target proteins rather than merely blocking their function.[6] AUTOTACs are composed of two key moieties: a ligand that binds to the target protein and another that recruits the autophagy receptor protein p62/SQSTM1.[6][7]

This compound specifically utilizes 4-phenylbutyric acid (4-PBA), an FDA-approved chemical chaperone, as its warhead to recognize and bind to the exposed hydrophobic regions of misfolded proteins.[8] This makes it particularly effective against aggregation-prone proteins like the mutant tau (P301L) implicated in tauopathies such as Alzheimer's disease.[1][6][8][9]

Mechanism of Action

The mechanism of this compound-mediated protein degradation is a multi-step process that hijacks and activates the cellular autophagy pathway:

  • Ternary Complex Formation: this compound first binds to the exposed hydrophobic regions of a misfolded target protein (e.g., aggregated tau). Simultaneously, the other end of the chimera binds to the ZZ domain of the autophagy receptor protein p62.[7][8] This results in the formation of a stable ternary complex.

  • p62 Activation and Oligomerization: The binding of this compound to p62 induces a conformational change in the p62 protein.[6][8] This activation step is crucial as it exposes the PB1 and LIR (LC3-interacting region) domains of p62.[8] The exposed PB1 domain facilitates the self-oligomerization of p62, clustering the target protein into larger aggregates.[1][8][10]

  • Autophagosome Recruitment: The now-exposed LIR domain on the oligomerized p62 interacts with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the surface of nascent autophagosomes.[6][8] This interaction tethers the p62-target protein complex to the autophagosome membrane, ensuring its engulfment.

  • Lysosomal Degradation: The autophagosome, now containing the target protein, matures and fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the encapsulated contents, including the target protein.[6][11] The AUTOTAC molecule is then released and can participate in further degradation cycles.[6]

Signaling Pathway Diagram

PBA1105_Mechanism misfolded_protein Misfolded Protein (e.g., Aggregated Tau) ternary_complex Ternary Complex (Protein-PBA1105-p62) misfolded_protein->ternary_complex Binds to hydrophobic region pba1105 This compound pba1105->ternary_complex p62_inactive Inactive p62 p62_inactive->ternary_complex Binds to ZZ domain p62_active Active p62 (Oligomerized) ternary_complex->p62_active Induces p62 Oligomerization autophagosome Autophagosome p62_active->autophagosome Binds via LIR domain lc3 LC3 autolysosome Autolysosome autophagosome->autolysosome Fuses with lysosome Lysosome lysosome->autolysosome degradation Degradation Products autolysosome->degradation Degrades Contents pba1105_outside This compound pba1105_outside->pba1105 Enters Cell

Caption: Mechanism of action for this compound.

Quantitative Data

The efficacy of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineTarget ProteinValueNotesSource
DC₅₀ SH-SY5YMutant Tau (P301L)~1-10 nMDegradation concentration for 50% of target.[8][9]
DC₅₀ SH-SY5YStably Expressed Mutant Tau0.71 nMHighly potent degradation.[1]
Dₘₐₓ (24 hr) SH-SY5YMutant Tau (P301L)100 nMMaximum degradation observed at this concentration.[1][8]
Hook Effect SH-SY5YMutant Tau (P301L)>100 nMReduced efficacy at higher concentrations.[1][8]
Degradation Onset SH-SY5YMutant Tau (P301L)30 minutesRapid initiation of protein degradation.[8]
Sustained Effect SH-SY5YMutant Tau (P301L)Up to 8 hours post-washoutDemonstrates persistent activity.[8]
Table 2: In Vivo Efficacy of this compound
ParameterAnimal ModelDosing RegimenKey FindingsSource
Tau Aggregation Reduction Transgenic TauP301L Mice20-50 mg/kg, IP, 3x/week for 4 weeksSuccessfully reduces tau aggregation and oligomeric species.[1][6][8]
Substrate Specificity Transgenic TauP301L Mice20-50 mg/kg, IP, 3x/week for 4 weeksSignificantly reduces insoluble tau species while leaving soluble tau unaffected.[1][8]
Autophagy Marker Modulation Transgenic TauP301L Mice20-50 mg/kg, IP, 3x/week for 4 weeksIncreased levels of autophagic markers like LC3, confirming pathway activation.[1]
Histological Improvement Transgenic TauP301L Mice20-50 mg/kg, IP, 3x/week for 4 weeksMarked reduction in tau oligomers and phosphorylated tau in cortical and hippocampal regions.[1][12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

In Vitro p62 Oligomerization Assay

This assay assesses the ability of this compound to induce the self-oligomerization of p62, a critical step in its mechanism of action.

  • Cell Line: HEK293T cells.

  • Procedure:

    • HEK293T cells are incubated with this compound or control compounds (e.g., the target-binding ligand alone or the p62-binding ligand alone) at specified concentrations.[8][13]

    • Cells are lysed, and the protein extracts are subjected to non-reducing SDS-PAGE followed by Western blotting.

    • The blot is probed with an antibody against p62.

  • Expected Outcome: Treatment with this compound should show a significant increase in high-molecular-weight p62 bands, indicative of oligomerization, compared to controls.[8]

Mutant Tau Degradation Assay (Western Blot)

This is the primary method to quantify the degradation of the target protein.

  • Cell Line: SH-SY5Y cells stably expressing mutant tau (P301L).[8]

  • Procedure:

    • Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time, typically 24 hours.[1]

    • Control wells include vehicle-only, target-binding ligand only, and p62-binding ligand only.

    • To confirm lysosomal involvement, a parallel experiment can be run with the co-administration of a lysosomal inhibitor like hydroxychloroquine (B89500) (HCQ).[14]

    • Cells are lysed, and protein concentrations are normalized.

    • Samples are analyzed by SDS-PAGE and Western blot using antibodies against tau and a loading control (e.g., GAPDH or actin).

  • Data Analysis: Densitometry is used to quantify the tau protein bands relative to the loading control. DC₅₀ and Dₘₐₓ values are calculated from the dose-response curve.[8]

In Vivo Tauopathy Mouse Model Study

This protocol evaluates the therapeutic efficacy of this compound in a relevant animal model.

  • Animal Model: 9-month-old hTauP301L-BiFC transgenic mice.[6][8]

  • Procedure:

    • Mice are randomly assigned to treatment groups (e.g., vehicle, 20 mg/kg this compound, 50 mg/kg this compound).[8]

    • This compound is administered via intraperitoneal (IP) injection three times a week for four weeks.[1][8][14]

    • At the end of the treatment period, mice are euthanized, and brain tissues are harvested.

    • Biochemical Analysis: Brain homogenates are subjected to a RIPA-insoluble/soluble fractionation assay to separate aggregated tau from soluble tau.[14] The fractions are then analyzed by Western blot for human tau, murine tau, and autophagy markers like LC3.[1][8][14]

    • Immunohistochemistry: Brain sections (cortical and hippocampal regions) are stained for tau oligomers and phosphorylated tau to visualize the reduction in pathology.[1]

  • Expected Outcome: this compound treated mice should show a dose-dependent reduction in insoluble, aggregated tau levels and reduced tau pathology in brain sections compared to the vehicle group.[1][6][8]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start HEK293T & SH-SY5Y Cells p62_assay p62 Oligomerization Assay invitro_start->p62_assay tau_degradation_assay Mutant Tau Degradation Assay invitro_start->tau_degradation_assay invivo_start TauP301L Transgenic Mice western_blot_invitro Western Blot Analysis p62_assay->western_blot_invitro tau_degradation_assay->western_blot_invitro dc50_dmax Calculate DC₅₀ & Dₘₐₓ western_blot_invitro->dc50_dmax dosing IP Dosing of this compound (4 weeks) invivo_start->dosing tissue_harvest Brain Tissue Harvest dosing->tissue_harvest biochem_analysis Biochemical Analysis (Fractionation & Western Blot) tissue_harvest->biochem_analysis ihc_analysis Immunohistochemistry (IHC) tissue_harvest->ihc_analysis efficacy_assessment Assess Therapeutic Efficacy biochem_analysis->efficacy_assessment ihc_analysis->efficacy_assessment

References

Introduction: The Central Role of p62/SQSTM1 in Cellular Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core mechanism of how PBA-1105 induces p62 oligomerization, designed for researchers, scientists, and drug development professionals.

p62, also known as Sequestosome-1 (SQSTM1), is a multifaceted scaffold protein integral to cellular quality control. It functions as a critical adaptor in selective autophagy, a process that targets specific cellular components like aggregated proteins and damaged organelles for degradation. The functionality of p62 is intrinsically linked to its ability to self-oligomerize into higher-order structures.[1][2] These oligomers act as signaling hubs and cargo receptors, sequestering ubiquitinated substrates and linking them to the nascent autophagosome membrane for eventual clearance by the lysosome.[3][4] The primary driver of this essential self-assembly is the N-terminal Phox and Bem1p (PB1) domain.[5][6]

The AUTOTAC Platform: Introducing this compound

This compound is a pioneering small molecule developed on the AUTOTAC (AUTOphagy-TArgeting Chimera) platform.[7][8] AUTOTACs are bifunctional molecules designed to hijack the autophagy pathway for the targeted degradation of specific cellular cargo.[9][10] this compound is engineered to induce and enhance the natural self-oligomerization process of p62, thereby boosting the cell's capacity to clear harmful protein aggregates.[7][11] This approach has shown significant promise in preclinical models of proteinopathies, such as those characterized by the accumulation of misfolded tau protein.[9][12]

Core Mechanism: How this compound Drives p62 Oligomerization

The mechanism of this compound is centered on its direct interaction with p62, which induces a conformational change that primes the protein for self-assembly.

The Natural Oligomerization of p62 via the PB1 Domain

The p62 protein consists of several key domains, including the N-terminal PB1 domain, a central LC3-interacting region (LIR), and a C-terminal ubiquitin-associated (UBA) domain.[1][5] The PB1 domain facilitates p62's self-oligomerization through a "front-to-back" electrostatic interaction. This involves a positively charged surface (basic face) on one PB1 monomer interacting with a negatively charged surface (acidic face, featuring residues like D69) on an adjacent monomer.[1][3] This interaction allows p62 monomers to polymerize into long, flexible helical filaments, which are the functional state for cargo sequestration.[1][13]

p62_Domains p62 PB1 ZZ TB LIR KIR UBA caption Domain architecture of the p62/SQSTM1 protein. PBA1105_Mechanism cluster_0 Step 1: Binding cluster_1 Step 2: Activation & Oligomerization cluster_2 Step 3: Autophagy PBA1105 This compound p62_inactive Inactive p62 (Monomer) PBA1105->p62_inactive Binds to p62 (ATL) Misfolded_Protein Misfolded Protein PBA1105->Misfolded_Protein Binds to Cargo (TBL) p62_active Conformational Activation of p62 p62_inactive->p62_active Induces p62_oligomer p62 Oligomerization (PB1 Domain Exposed) p62_active->p62_oligomer Promotes Autophagosome Recruitment to Autophagosome (via LIR) p62_oligomer->Autophagosome Facilitates Degradation Lysosomal Degradation Autophagosome->Degradation Leads to Autophagy_Flux_Workflow A Plate Cells B Treat with this compound A->B C Add Lysosomal Inhibitor (e.g., HCQ) to half of samples B->C D Incubate C->D E Lyse Cells D->E F Immunoblot for LC3-II and p62 E->F G Quantify Protein Levels (Flux = [PBA+HCQ] - [PBA]) F->G Signaling_Pathway PBA1105 This compound p62 p62 Monomer PBA1105->p62 Induces Conformational Change Oligomerization Activated p62 Oligomer p62->Oligomerization Promotes Self-Assembly (PB1) LC3 LC3 on Autophagosome Oligomerization->LC3 Binds to (LIR) Ub_Cargo Ubiquitinated Cargo Ub_Cargo->Oligomerization Sequesters (UBA) Degradation Cargo Degradation in Lysosome LC3->Degradation Delivers for

References

The Role of PBA-1105 in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable." A novel approach within TPD is the use of autophagy-targeting chimeras (AUTOTACs), which harness the cell's natural autophagic machinery to clear pathogenic proteins. This whitepaper provides an in-depth technical overview of PBA-1105, a first-in-class AUTOTAC, and its role in the targeted degradation of misfolded proteins, with a particular focus on its potential in neurodegenerative diseases such as tauopathies. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying cellular pathways and workflows.

Introduction to Targeted Protein Degradation and AUTOTACs

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. However, many disease-driving proteins lack enzymatic activity or a well-defined binding pocket, rendering them challenging targets for traditional inhibitors. Targeted protein degradation (TPD) offers an alternative strategy by inducing the selective removal of a protein of interest (POI) through the cell's endogenous protein degradation machinery.

One of the major cellular protein degradation systems is the autophagy-lysosome pathway, which is responsible for the clearance of protein aggregates and damaged organelles. AUTOTACs are bifunctional molecules designed to hijack this pathway. They consist of a ligand that binds to the POI and another ligand that engages an autophagy receptor, thereby tethering the POI to the autophagic machinery for subsequent degradation.

This compound: A Novel AUTOTAC for Misfolded Protein Degradation

This compound is an AUTOTAC designed to target and promote the degradation of misfolded and aggregation-prone proteins.[1][2] It is composed of two key moieties:

  • A 4-phenylbutyric acid (PBA) derivative: This "warhead" selectively binds to the exposed hydrophobic regions that are characteristic of misfolded proteins.[3]

  • A p62/SQSTM1-binding ligand: This moiety engages the autophagy receptor p62, a key player in selective autophagy.[3]

By simultaneously binding to a misfolded protein and p62, this compound facilitates the formation of a ternary complex, which triggers the sequestration and subsequent degradation of the target protein via the autophagy-lysosome pathway.[3]

Mechanism of Action of this compound

The mechanism of action of this compound involves a series of orchestrated cellular events, as depicted in the signaling pathway below.

PBA1105_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PBA1105 This compound TernaryComplex This compound::Misfolded Protein::p62 Ternary Complex PBA1105->TernaryComplex Binds MisfoldedProtein Misfolded Protein (e.g., mutant Tau) MisfoldedProtein->TernaryComplex Binds p62_inactive Inactive p62 p62_inactive->TernaryComplex Binds & Activates p62_oligomerization p62 Oligomerization TernaryComplex->p62_oligomerization Induces Autophagosome Autophagosome p62_oligomerization->Autophagosome Recruits to Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Protein Degradation Autolysosome->Degradation Mediates

Figure 1: this compound Signaling Pathway.

As illustrated, this compound crosses the cell membrane and engages both a misfolded protein and inactive p62. This proximity induces the oligomerization of p62, a critical step for the formation of the autophagosome, a double-membraned vesicle that engulfs cellular cargo destined for degradation. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated cargo, including the misfolded protein, is degraded by lysosomal hydrolases.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key performance metrics.

Table 1: In Vitro Efficacy of this compound against Mutant Tau

ParameterCell LineTarget ProteinValueCitation
DC50SH-SY5YMutant Tau (P301L)0.71 nM[1][4]
Dmax, 24hrSH-SY5YMutant Tau (P301L)100 nM[1][3]
Concentration RangeSH-SY5YMisfolded Proteins0.1 - 10 µM[1][4]

Table 2: In Vivo Efficacy of this compound in a Tauopathy Mouse Model

ParameterAnimal ModelDosageDosing ScheduleOutcomeCitation
Reduction of Tau AggregateshTauP301L-BiFC transgenic mice20-50 mg/kgIntraperitoneal injection, 3 times/week for 4 weeksSignificant reduction in tau aggregation and oligomeric species.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Differentiation of SH-SY5Y Cells for Tauopathy Modeling

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Differentiation: To induce a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days. For some applications, further differentiation can be achieved by subsequent treatment with brain-derived neurotrophic factor (BDNF).[1][6]

Western Blot Analysis of Tau Degradation

Western blotting is used to quantify the levels of target proteins.

Protocol:

  • Cell Lysis: Treat SH-SY5Y cells expressing mutant tau with this compound at various concentrations (e.g., 0.001 to 10 µM) for 24 hours.[4] Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and probe with primary antibodies against total tau, phosphorylated tau, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Triton X-100 and RIPA Fractionation for Soluble and Insoluble Proteins

This assay separates soluble proteins from insoluble aggregates.

Fractionation_Workflow start Cell Pellet lysis Lyse in Triton X-100 Buffer start->lysis centrifuge1 Centrifuge (e.g., 100,000 x g, 30 min) lysis->centrifuge1 supernatant1 Supernatant (Triton-Soluble Fraction) centrifuge1->supernatant1 pellet1 Pellet centrifuge1->pellet1 wash Wash Pellet pellet1->wash resuspend Resuspend in RIPA Buffer wash->resuspend centrifuge2 Centrifuge resuspend->centrifuge2 supernatant2 Supernatant (RIPA-Soluble Fraction) centrifuge2->supernatant2 pellet2 Pellet (Insoluble Fraction) centrifuge2->pellet2

Figure 2: Protein Fractionation Workflow.

Protocol:

  • Triton-Soluble Fraction: Lyse cells in a buffer containing 1% Triton X-100 and centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C. The supernatant contains the Triton-soluble proteins.[7]

  • RIPA-Soluble and Insoluble Fractions: Wash the resulting pellet and resuspend in RIPA buffer. Centrifuge again. The supernatant is the RIPA-soluble fraction, and the remaining pellet contains the insoluble protein aggregates.[8][9] Analyze all fractions by Western blot.

In Vivo Administration of this compound

This protocol outlines the administration of this compound to a transgenic mouse model of tauopathy.

Protocol:

  • Animal Model: Use a transgenic mouse model that expresses human mutant tau, such as the hTauP301L-BiFC model.[10]

  • Drug Formulation: Dissolve this compound in a vehicle suitable for intraperitoneal injection, such as a solution of 5% DMSO, 10% Solutol, and 85% PBS.[2]

  • Dosing: Administer this compound via intraperitoneal injection at a dose of 20-50 mg/kg, three times a week for four weeks.[2][4]

  • Analysis: Following the treatment period, sacrifice the animals and collect brain tissue for analysis of tau pathology by immunohistochemistry and biochemical fractionation as described above.[10]

p62 Oligomerization Assay

This assay assesses the ability of this compound to induce the self-oligomerization of p62.

Protocol:

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding a tagged version of p62 (e.g., mCherry-p62).[11]

  • Treatment: Treat the transfected cells with this compound (e.g., 1 µM) for 24 hours.[12]

  • Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an antibody against the tag (e.g., anti-mCherry).

  • Western Blot Analysis: Analyze the immunoprecipitates by Western blotting using an anti-p62 antibody to detect oligomeric forms of p62. An increase in higher molecular weight bands indicates oligomerization.

Immunocytochemistry for Tau Aggregates

This method visualizes the cellular localization of tau aggregates.

Protocol:

  • Cell Culture and Treatment: Culture HeLa or SH-SY5Y cells expressing a fluorescently tagged mutant tau (e.g., TauP301L-GFP) on coverslips. Treat with this compound.[13]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[14]

  • Immunostaining: Incubate the cells with primary antibodies against markers of interest (e.g., p62, LC3) followed by fluorescently labeled secondary antibodies.

  • Imaging: Mount the coverslips and visualize the cells using confocal microscopy to assess the colocalization of tau aggregates with autophagic markers.

Logical Relationships and Experimental Design

The following diagram illustrates the logical flow of experiments to characterize a novel AUTOTAC like this compound.

Experimental_Logic cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation p62_assay p62 Oligomerization Assay degradation_assay Target Degradation Assay (Western Blot) p62_assay->degradation_assay Confirms Mechanism dc50_dmax Determine DC50 and Dmax degradation_assay->dc50_dmax Quantifies Potency fractionation Solubility Fractionation degradation_assay->fractionation Confirms Aggregate Clearance icc Immunocytochemistry degradation_assay->icc Visualizes Cellular Action animal_model Select Animal Model dc50_dmax->animal_model Informs In Vivo Dosing dosing_study Dosing and Administration animal_model->dosing_study tissue_analysis Tissue Analysis (IHC, Western Blot) dosing_study->tissue_analysis behavioral_tests Behavioral Tests (Optional) tissue_analysis->behavioral_tests Assess Functional Outcome

Figure 3: Logical Flow of AUTOTAC Characterization.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. As an AUTOTAC, it leverages the autophagy-lysosome pathway to clear pathogenic, misfolded proteins that are often intractable to conventional therapeutic approaches. The data presented herein demonstrates its potent and selective activity against mutant tau, both in vitro and in vivo, highlighting its potential as a novel therapeutic strategy for tauopathies and other neurodegenerative diseases characterized by protein aggregation. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and develop the next generation of AUTOTAC-based therapeutics.

References

Investigating Autophagic Flux with PBA-1105: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of PBA-1105, a novel autophagy-targeting chimera (AUTOTAC), for the investigation of autophagic flux. This compound offers a powerful tool for researchers studying protein degradation, particularly in the context of neurodegenerative diseases and other proteinopathies. This document outlines the mechanism of action of this compound, detailed experimental protocols for its use, and quantitative data to guide your research and development efforts.

Introduction to this compound and Autophagic Flux

Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and misfolded proteins. Autophagic flux refers to the entire process, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents. Dysregulation of autophagic flux is implicated in a variety of diseases, including cancer and neurodegenerative disorders.

This compound is a bifunctional molecule that hijacks the autophagy pathway to selectively degrade target proteins.[1][2][3] It achieves this by simultaneously binding to the autophagy receptor protein p62 (also known as SQSTM1) and a protein of interest, typically a misfolded or aggregated protein.[4][5] This binding event induces the self-oligomerization of p62, a critical step in the formation of the autophagosome.[1][4] The target protein is then sequestered into the nascent autophagosome and subsequently degraded upon fusion with the lysosome.[4][5]

Quantitative Data for this compound

The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize key quantitative data for its use in targeting mutant tau, a protein implicated in Alzheimer's disease and other tauopathies.

Parameter Cell Line Value Reference
DC₅₀ (Degradation Concentration 50)SH-SY5Y-tauP301L0.71 nM[1]
Dₘₐₓ (Maximum Degradation)SH-SY5Y-tauP301L100 nM (at 24 hours)[1]
Effective Concentration RangeMisfolded Protein Aggregates0.1 - 10 µM (at 24 hours)[1]
Parameter Animal Model Dosage Administration Duration Reference
Tau Aggregate ReductionhTauP301L-BiFC transgenic mice20 - 50 mg/kgIntraperitoneal injection3 times per week for 4 weeks[1]

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the effects of this compound on autophagic flux and target protein degradation.

Cell Culture and Treatment
  • Cell Lines: HEK293T and SH-SY5Y cells stably expressing mutant tau (e.g., P301L) are commonly used.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentration immediately before use.

  • Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubation times typically range from 24 to 48 hours.

Western Blotting for Autophagy Markers

Western blotting is a fundamental technique to assess the levels of key autophagy-related proteins.

  • Lysis Buffer:

    • RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protocol:

    • After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-LC3B (1:1000)

      • Mouse anti-p62/SQSTM1 (1:1000)

      • Mouse anti-Total Tau (1:1000)

      • Rabbit anti-Phospho-Tau (specific to the phosphorylation site of interest, e.g., AT8 for pS202/T205) (1:1000)

      • Mouse anti-GAPDH (1:5000) or β-actin (1:5000) as a loading control.

    • Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Triton X-100 Fractionation for Soluble and Insoluble Proteins

This method is used to separate soluble and aggregated (insoluble) proteins.

  • Triton X-100 Lysis Buffer: 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, supplemented with protease and phosphatase inhibitors.

  • Insoluble Pellet Solubilization Buffer: 2% SDS, 8 M urea (B33335) in 50 mM Tris-HCl pH 7.4.

  • Protocol:

    • Lyse this compound-treated cells in Triton X-100 Lysis Buffer on ice for 30 minutes.

    • Centrifuge at 17,000 x g for 30 minutes at 4°C.

    • The supernatant contains the Triton X-100 soluble fraction .

    • Wash the pellet with Triton X-100 Lysis Buffer and centrifuge again.

    • Resuspend the pellet in the Insoluble Pellet Solubilization Buffer to obtain the Triton X-100 insoluble fraction .

    • Analyze both fractions by Western blotting as described above.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm the interaction between this compound, p62, and the target protein.

  • IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.

  • Protocol:

    • Lyse this compound-treated cells in IP Lysis Buffer.

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-Tau) or p62 overnight at 4°C.

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads three to five times with IP Lysis Buffer.

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

    • Analyze the eluates by Western blotting using antibodies against p62 and the target protein.

In Vivo Administration of this compound
  • Animal Model: hTauP301L-BiFC transgenic mice are a suitable model for studying tauopathies.

  • Formulation: Dissolve this compound in a vehicle such as PBS containing 30% polyethylene (B3416737) glycol (PEG).[1]

  • Administration: Administer this compound via intraperitoneal injection at a dosage of 20-50 mg/kg.[1]

  • Dosing Schedule: A typical dosing schedule is three times per week for four weeks.[1]

  • Analysis: Following the treatment period, brain tissue can be harvested for immunohistochemistry or biochemical analysis (Western blotting, fractionation) to assess the levels of tau aggregates and autophagy markers.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

PBA1105_Signaling_Pathway cluster_0 This compound Mediated Autophagy PBA1105 This compound Ternary_Complex This compound-p62-Target Ternary Complex PBA1105->Ternary_Complex Target Misfolded/Aggregated Protein (e.g., mutant Tau) Target->Ternary_Complex p62_inactive Inactive p62 p62_inactive->Ternary_Complex p62_oligomer p62 Oligomerization & Activation Ternary_Complex->p62_oligomer Autophagosome_Formation Autophagosome Formation p62_oligomer->Autophagosome_Formation Autolysosome Autolysosome Autophagosome_Formation->Autolysosome LC3 LC3-II LC3->Autophagosome_Formation Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Target Protein Autolysosome->Degradation

Caption: Signaling pathway of this compound-induced autophagy.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound cluster_analysis Downstream Analysis start Start: Cell Culture (e.g., SH-SY5Y-tauP301L) treatment Treatment: This compound or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis wb Western Blotting (LC3, p62, Tau) lysis->wb frac Triton X-100 Fractionation (Soluble vs. Insoluble Tau) lysis->frac coip Co-Immunoprecipitation (p62-Tau interaction) lysis->coip data_analysis Data Analysis and Interpretation wb->data_analysis frac->data_analysis coip->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow using this compound.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to specifically engage the autophagy-lysosome pathway provides a powerful tool for studying the role of autophagic flux in health and disease. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies, ultimately contributing to the development of novel therapeutic strategies for a range of debilitating disorders.

References

The AUTOTAC Technology: A Technical Guide to PBA-1105-Mediated Degradation of Mutant Tau Aggregates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauopathies, a class of neurodegenerative diseases characterized by the aggregation of abnormal tau protein, present a significant challenge in therapeutic development. A promising strategy involves the targeted degradation of these pathological protein aggregates. This technical guide provides an in-depth overview of PBA-1105, an Autophagy-Targeting Chimera (AUTOTAC) designed to selectively clear mutant tau aggregates. We will detail the underlying mechanism of action, present quantitative data from preclinical studies, provide comprehensive experimental protocols for key assays, and visualize the involved signaling pathways and experimental workflows.

Introduction to this compound and the AUTOTAC Platform

This compound is a novel small molecule that leverages the cellular autophagy machinery to selectively degrade aggregation-prone proteins.[1][2] It is an Autophagy-Targeting Chimera (AUTOTAC), a bifunctional molecule designed to bind to both a target protein and an autophagy receptor, thereby mediating the target's engulfment into autophagosomes for lysosomal degradation.[3][4]

The core mechanism of this compound revolves around its ability to induce the self-oligomerization of the p62/SQSTM1 autophagy receptor.[1] p62 plays a crucial role in selective autophagy by recognizing and binding to ubiquitinated cargo. This compound facilitates this process by binding to exposed hydrophobic regions of misfolded proteins, such as mutant tau, and simultaneously inducing a conformational change in p62 that promotes its oligomerization.[1] This clustering of p62 with the target protein enhances the recruitment of the autophagy machinery, leading to increased autophagic flux and the clearance of the aggregated protein.[1][3]

Mechanism of Action of this compound

This compound operates through a distinct mechanism to hijack the cell's natural protein degradation pathway for the removal of pathogenic tau aggregates.

Engagement of Mutant Tau and p62

This compound is composed of two key moieties: one that selectively binds to misfolded proteins like mutant tau and another that engages the ZZ domain of the p62 protein.[4] This dual-binding capacity is the cornerstone of its function, bringing the pathological tau aggregates into close proximity with the autophagy receptor.

Induction of p62 Oligomerization and Autophagy Activation

Upon binding to this compound, p62 undergoes a conformational change that promotes its self-oligomerization.[1] This clustering of p62 is a critical step in the activation of selective autophagy. The oligomerized p62, now associated with the mutant tau cargo, efficiently recruits components of the autophagy machinery, including the ULK1 initiation complex and LC3-II, to the site of the aggregates.[5][6][7] This leads to the formation of a phagophore (isolation membrane) that engulfs the p62-tau complex.

Autophagosome Formation and Lysosomal Degradation

The phagophore elongates and eventually closes to form a double-membraned vesicle called an autophagosome, containing the targeted tau aggregates. The autophagosome then fuses with a lysosome to form an autolysosome. Within the acidic environment of the autolysosome, the encapsulated tau aggregates are degraded by lysosomal hydrolases.

PBA1105_Mechanism cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm PBA1105 This compound mutant_tau Mutant Tau Aggregates PBA1105->mutant_tau Binds p62_inactive Inactive p62 (monomer) PBA1105->p62_inactive Binds & Activates p62_active Active p62 (oligomer) mutant_tau->p62_active Forms Complex p62_inactive->p62_active Oligomerization ULK1 ULK1 Complex p62_active->ULK1 Recruits autophagosome Autophagosome p62_active->autophagosome Incorporated with Cargo LC3 LC3-II ULK1->LC3 Initiates Phagophore Formation LC3->autophagosome Elongates & Closes lysosome Lysosome autophagosome->lysosome Fuses autolysosome Autolysosome degradation Degradation Products autolysosome->degradation Degrades Cargo

Diagram 1: Mechanism of this compound action.

Quantitative Data Summary

The efficacy of this compound in clearing mutant tau has been demonstrated in both in vitro and in vivo models.

In Vitro Efficacy

In cellular assays using SH-SY5Y cells stably expressing mutant tau (tauP301L), this compound induced the degradation of mutant tau in a dose-dependent manner.

ParameterValueCell LineReference
DC50 ~1-10 nMSH-SY5Y-tauP301L[8]
Dmax, 24hr 100 nMSH-SY5Y-tauP301L[1][9]

Note: A hook effect was observed at higher concentrations.[1][9]

In Vivo Efficacy

Studies in the hTauP301L-BiFC transgenic mouse model of tauopathy have shown significant reduction of tau pathology following this compound treatment.

Treatment GroupDosageInsoluble Tau ReductionPhosphorylated Tau ReductionAutophagy Marker (LC3) IncreaseReference
This compound 20 mg/kgMarked ReductionMarked ReductionIncreased[1][10]
This compound 50 mg/kgDose-dependent Marked ReductionDose-dependent Marked ReductionIncreased[1][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the effect of this compound on mutant tau aggregates.

Cell Culture and Treatment
  • Cell Line: SH-SY5Y neuroblastoma cells stably expressing human tau with the P301L mutation (SH-SY5Y-tauP301L).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain stable expression.

  • Treatment: Cells are seeded and allowed to adhere overnight. This compound is then added to the culture medium at the desired concentrations (e.g., 0.1 nM to 10 µM) and incubated for a specified duration (e.g., 24 hours).

Western Blot Analysis for Tau Levels

This protocol is used to quantify the levels of total and phosphorylated tau.

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • Total Tau (e.g., Tau5 antibody)

      • Phosphorylated Tau (e.g., AT8 for pS202/pT205, PHF1 for pS396/pS404)

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Densitometry:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software. Normalize tau levels to a loading control (e.g., GAPDH or β-actin).

WB_Workflow start Start: Treated Cells protein_extraction Protein Extraction (RIPA Buffer) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-Tau, Anti-pTau) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Quantified Tau Levels analysis->end

Diagram 2: Western Blot Workflow.
Insoluble Tau Fractionation

This assay separates soluble and insoluble tau aggregates.

  • Cell Lysis: Lyse cells in a buffer containing 1% Triton X-100.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.

  • Fraction Separation:

    • The supernatant contains the Triton-soluble fraction.

    • The pellet, containing the Triton-insoluble fraction, is washed and then resuspended in a buffer containing 1% SDS.

  • Analysis: Both fractions are analyzed by Western blot as described above.

Immunohistochemistry (IHC) for Phosphorylated Tau in Mouse Brain
  • Tissue Preparation:

    • Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

    • Section the brain using a cryostat or vibratome.

  • Staining:

    • Permeabilize sections with Triton X-100 in PBS.

    • Block with a solution containing normal serum and BSA.

    • Incubate with a primary antibody against phosphorylated tau (e.g., AT8) overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody.

    • Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).

    • Develop the signal using a diaminobenzidine (DAB) substrate.

  • Imaging: Mount sections on slides and image using a light microscope.

Immunofluorescence (IF) for LC3 and p62

This method is used to visualize the induction of autophagy.

  • Cell Preparation: Grow and treat cells on coverslips.

  • Fixation and Permeabilization:

    • Fix cells with 4% PFA.

    • Permeabilize with Triton X-100 or methanol.

  • Staining:

    • Block with BSA in PBS.

    • Incubate with primary antibodies against LC3 and p62 simultaneously overnight at 4°C.

    • Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature.

  • Imaging: Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining and image using a confocal microscope. Increased punctate staining of LC3 and co-localization with p62 are indicative of autophagosome formation.[11][12][13]

Signaling Pathway Visualization

The mechanism of this compound converges on the activation of the autophagy pathway through the modulation of p62. A key upstream kinase involved in the initiation of autophagy is ULK1 (Unc-51 like autophagy activating kinase 1).[5][6][7][14] Under conditions of cellular stress, such as the accumulation of protein aggregates, ULK1 can be activated and subsequently phosphorylate p62, which enhances its function as an autophagy receptor.[5][6]

Signaling_Pathway cluster_PBA1105_Action This compound Mediated Action cluster_Autophagy_Machinery Core Autophagy Machinery PBA1105 This compound p62_oligo p62 Oligomerization PBA1105->p62_oligo mutant_tau Mutant Tau Aggregates PBA1105->mutant_tau Binds cargo_recognition Enhanced Cargo Recognition p62_oligo->cargo_recognition Promotes phagophore Phagophore Formation cargo_recognition->phagophore Initiates ULK1 ULK1 Activation p62_phos p62 Phosphorylation ULK1->p62_phos Phosphorylates p62_phos->cargo_recognition Enhances autophagosome Autophagosome Maturation phagophore->autophagosome lysosome_fusion Lysosomal Fusion & Degradation autophagosome->lysosome_fusion

Diagram 3: this compound Signaling Pathway.

Conclusion

This compound represents a promising therapeutic agent for tauopathies by specifically targeting mutant tau aggregates for degradation via the autophagy pathway. Its novel mechanism of action, centered on the induced oligomerization of the p62 autophagy receptor, offers a selective and efficient means of clearing pathological protein aggregates. The preclinical data strongly support its continued development, and the detailed protocols provided herein will facilitate further research and validation of this innovative therapeutic strategy. This in-depth guide serves as a valuable resource for researchers dedicated to advancing treatments for neurodegenerative diseases.

References

Preliminary Efficacy of PBA-1105: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies on PBA-1105, an autophagy-targeting chimera (AUTOTAC). The information presented herein is intended to support further research and development of this compound for therapeutic applications, particularly in the context of proteinopathies.

Core Concept: this compound and the AUTOTAC Platform

This compound is a bifunctional small molecule that leverages the AUTOTAC platform to induce the degradation of misfolded proteins.[1][2] It operates by simultaneously binding to the autophagy receptor protein p62/SQSTM1 and to exposed hydrophobic regions of misfolded protein aggregates.[1] This dual engagement triggers the self-oligomerization of p62, a crucial step in the formation of autophagosomes, leading to the sequestration and subsequent lysosomal degradation of the targeted protein cargo.[1][3]

In Vitro Efficacy

Potent and Selective Degradation of Mutant Tau

This compound has demonstrated high potency in inducing the degradation of mutant tau (tauP301L), a protein implicated in various neurodegenerative diseases.

ParameterValueCell LineConditions
DC₅₀ 0.71 nMStably expressed mutant tau cells24 hours
Dₘₐₓ 100 nMStably expressed mutant tau cells24 hours

Table 1: In Vitro Degradation Efficacy of this compound on Mutant Tau.[1]

Notably, this compound exhibits a "hook effect" at higher concentrations, a characteristic often observed with bifunctional molecules where efficacy decreases at supra-optimal concentrations.[1]

Induction of p62 Oligomerization and Autophagic Flux

A key mechanism of action for this compound is the induction of p62 self-oligomerization, which is a prerequisite for its autophagic activity. This has been confirmed in cell-based assays, which show that this compound treatment leads to the formation of higher molecular weight p62 species, indicative of oligomerization.[1][4] Concurrently, this compound increases the autophagic flux of ubiquitinated protein aggregates.[1]

In Vivo Efficacy in a Tauopathy Mouse Model

The therapeutic potential of this compound has been evaluated in a transgenic mouse model of tauopathy, demonstrating its ability to clear pathological tau aggregates in the brain.

ParameterDetails
Animal Model Transgenic mouse model of tauopathies
Dosage 20-50 mg/kg
Administration Intraperitoneal injection
Frequency Three times per week
Duration 4 weeks

Table 2: In Vivo Study Design for this compound in a Tauopathy Mouse Model.[1]

The in vivo treatment resulted in a dose-dependent reduction of insoluble tau species in the brain, with no significant effect on soluble tau levels.[1] This was accompanied by an increase in autophagic markers such as LC3, confirming the engagement of the autophagic pathway.[1] Immunohistochemical analysis of brain tissue from treated mice revealed a significant reduction in tau oligomers and phosphorylated tau in the cortex and hippocampus.[1]

Experimental Protocols

In Vitro p62 Oligomerization Assay

This assay is designed to assess the ability of this compound to induce the self-oligomerization of the p62 protein in a cellular context.

Materials:

  • HEK293T cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibody against p62

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate HEK293T cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Sample Preparation: Prepare protein samples for SDS-PAGE. It is crucial to run both reducing and non-reducing gels to visualize oligomers. For non-reducing conditions, omit the reducing agent (e.g., β-mercaptoethanol or DTT) from the sample buffer.

  • SDS-PAGE and Western Blot: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against p62. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. The presence of higher molecular weight bands in the non-reducing gel for this compound-treated samples compared to the control indicates p62 oligomerization.

In Vivo Administration of this compound

This protocol outlines the preparation and administration of this compound to a mouse model of tauopathy.

Materials:

  • This compound

  • DMSO

  • Solutol

  • Phosphate-buffered saline (PBS)

  • Sterile syringes and needles

Procedure:

  • Formulation Preparation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a vehicle of 5% DMSO, 10% Solutol, and 85% PBS to achieve the desired final concentration (20 or 50 mg/kg).

  • Animal Dosing: Administer the this compound formulation to the mice via intraperitoneal injection. The injection volume should be calculated based on the weight of each animal.

  • Treatment Schedule: Repeat the administration three times per week for a total of four weeks.

Analysis of Tau Aggregates in Brain Tissue

This protocol describes the fractionation of soluble and insoluble tau from brain tissue for subsequent analysis by Western blot.

Materials:

  • Mouse brain tissue

  • RIPA buffer

  • Sucrose (B13894) buffer

  • Protease and phosphatase inhibitors

  • Homogenizer

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibodies against total tau, phosphorylated tau, and LC3

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Fractionation: Centrifuge the homogenate to separate the soluble and insoluble fractions. The supernatant contains the soluble proteins, while the pellet contains the insoluble aggregates.

  • Pellet Wash: Wash the pellet with a sucrose buffer to remove contaminants.

  • Protein Quantification: Determine the protein concentration in both the soluble and insoluble fractions.

  • Western Blot Analysis: Analyze the protein fractions by Western blot using antibodies against total tau, specific phospho-tau epitopes, and LC3 to assess the levels of tau aggregation and autophagy activation.

Visualizations

This compound Mechanism of Action

PBA1105_Mechanism cluster_PBA1105 This compound cluster_p62 p62 Receptor cluster_cargo Misfolded Protein cluster_autophagy Autophagy Pathway pba This compound p62_inactive Inactive p62 (monomer) pba->p62_inactive Binds to ZZ domain cargo Misfolded Tau (Ubiquitinated) pba->cargo Binds to hydrophobic regions p62_active Active p62 (oligomer) p62_inactive->p62_active Induces Oligomerization p62_active->cargo Recruits Cargo (via UBA domain) autophagosome Autophagosome Formation p62_active->autophagosome Initiates (via LIR domain) cargo->autophagosome Sequestration lysosome Lysosome autophagosome->lysosome Fusion degradation Degradation lysosome->degradation Proteolysis InVivo_Workflow start Start: Tauopathy Mouse Model treatment Treatment Regimen: This compound (20 or 50 mg/kg, IP) 3x/week for 4 weeks start->treatment tissue_collection Endpoint: Brain Tissue Collection treatment->tissue_collection fractionation Biochemical Analysis: Soluble/Insoluble Fractionation tissue_collection->fractionation ihc Histological Analysis: Immunohistochemistry (Tau oligomers, p-Tau) tissue_collection->ihc western_blot Western Blot: - Total Tau - Phospho-Tau - LC3 fractionation->western_blot data_analysis Data Analysis and Efficacy Determination western_blot->data_analysis ihc->data_analysis

References

Methodological & Application

Application Notes and Protocols: PBA-1105 Treatment for Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PBA-1105 is a novel Autophagy-Targeting Chimera (AUTOTAC) designed to promote the degradation of misfolded proteins, a key pathological feature in many neurodegenerative diseases.[1][2][3] This molecule functions by inducing the self-oligomerization of p62, a receptor protein in the autophagy pathway.[1][2][3][4] This oligomerization facilitates the selective recognition and engulfment of exposed hydrophobic regions on misfolded proteins, thereby directing them for degradation through the autophagic flux.[1][2][3] These application notes provide detailed protocols for the treatment of neuronal cell cultures with this compound and for assessing its neuroprotective effects.

Mechanism of Action of this compound

This compound enhances the clearance of protein aggregates by augmenting the natural cellular waste disposal system of autophagy. It specifically targets misfolded proteins for degradation, as illustrated in the signaling pathway below.

PBA1105_Mechanism cluster_0 Cellular Environment PBA1105 This compound p62 p62 Monomers PBA1105->p62 induces self-oligomerization p62_Oligomers p62 Oligomers p62->p62_Oligomers Misfolded_Protein Misfolded Protein (e.g., Tau) Aggregates Protein Aggregates Misfolded_Protein->Aggregates p62_Oligomers->Aggregates binds to Autophagosome Autophagosome Aggregates->Autophagosome sequestered into Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome fuses with Degradation Degradation Products Autolysosome->Degradation degrades content

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound treatment from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

Cell LineTarget ProteinConcentrationTreatment DurationOutcomeReference
SH-SY5Y-TauP301L-GFPMutant Tau100 nM24 hoursAccelerated autophagic degradation of p-Tau/Tau[5]
HeLa cells expressing mRFP-GFP-hTauP301LMutant Tau100 nM24 hoursIncreased punctate formation of Tau[5]
Stably expressed mutant tauMutant TauDC50 of 0.71 nM, Dmax,24hr of 100 nM24 hoursAutophagic degradation[1]
Misfolded proteins and aggregatesGeneral0.1-10 µM24 hoursAutophagic degradation[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageAdministration RouteTreatment ScheduleOutcomeReference
Transgenic mouse model of tauopathies (hTauP301L-BiFC)20-50 mg/kgIntraperitoneal injectionThree times per week for 4 weeksReduced tau aggregation and oligomeric species; increased autophagic markers (LC3)[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound by dissolving it in a suitable solvent, such as DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound based on its molecular weight.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Treatment of Neuronal Cell Cultures with this compound

This protocol provides a general guideline for treating neuronal cell cultures. Optimal concentrations and treatment times should be determined empirically for each specific cell line and experimental goal.

Treatment_Workflow Start Start: Neuronal Cell Culture Prepare_PBA Prepare this compound Working Solution (Dilute stock in culture medium) Start->Prepare_PBA Treat_Cells Treat Cells with this compound (e.g., 100 nM for 24h) Prepare_PBA->Treat_Cells Incubate Incubate at 37°C, 5% CO2 Treat_Cells->Incubate Harvest Harvest Cells for Analysis Incubate->Harvest

Caption: Experimental workflow for this compound treatment.

  • Cell Plating: Plate neuronal cells at a suitable density in the appropriate culture vessel and allow them to adhere and differentiate as required for your specific cell type.

  • Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration by diluting the stock solution in pre-warmed complete culture medium. For example, to achieve a 100 nM final concentration from a 10 mM stock, perform a 1:100,000 dilution.

  • Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting, immunocytochemistry, or cell viability assays.

Protocol 3: Assessment of Protein Aggregate Clearance (Fractionation and Western Blot)

This protocol is adapted from methods used to assess the clearance of tau aggregates.[5]

Fractionation_Workflow Start Start: Treated Neuronal Cells Lyse_Cells Lyse Cells in Triton X-100 Buffer Start->Lyse_Cells Centrifuge_1 Centrifuge to Separate Soluble and Insoluble Fractions Lyse_Cells->Centrifuge_1 Soluble Supernatant (Soluble Fraction) Centrifuge_1->Soluble Insoluble Pellet (Insoluble Fraction) Centrifuge_1->Insoluble Western_Blot Analyze Fractions by Western Blot Soluble->Western_Blot Wash_Pellet Wash Pellet Insoluble->Wash_Pellet Resuspend_Pellet Resuspend Pellet in RIPA Buffer Wash_Pellet->Resuspend_Pellet Centrifuge_2 Centrifuge Resuspend_Pellet->Centrifuge_2 RIPA_Soluble Supernatant (RIPA-Soluble) Centrifuge_2->RIPA_Soluble RIPA_Insoluble Pellet (RIPA-Insoluble) Centrifuge_2->RIPA_Insoluble RIPA_Soluble->Western_Blot RIPA_Insoluble->Western_Blot

Caption: Workflow for protein aggregate fractionation.

  • Cell Lysis: Harvest the treated cells and lyse them in a buffer containing Triton X-100 to separate soluble proteins.

  • Fractionation: Centrifuge the cell lysate at high speed to pellet the Triton X-100-insoluble fraction, which contains aggregated proteins.

  • Washing and Solubilization: Wash the pellet to remove any remaining soluble proteins. The resulting pellet can be further fractionated by resuspending in RIPA buffer to separate RIPA-soluble and insoluble fractions.

  • Western Blot Analysis: Analyze the different fractions (Triton X-100 soluble, RIPA-soluble, and RIPA-insoluble) by Western blotting using antibodies specific to the protein of interest (e.g., total Tau, phospho-Tau). A decrease in the protein level in the insoluble fraction following this compound treatment indicates enhanced clearance of aggregates.

Protocol 4: Neuroprotection Assays

To assess the neuroprotective effects of this compound, various assays can be employed.

  • Cell Viability Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in the conversion of MTT to formazan (B1609692) suggests cytotoxicity.

    • LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, providing an index of cell death.[6]

  • Oxidative Stress Assays:

    • ROS Measurement: Use fluorescent probes like DCFDA to measure the intracellular levels of reactive oxygen species (ROS). Neuroprotective compounds are expected to reduce ROS levels in response to a toxic stimulus.

    • GSH/GSSG Ratio: Measure the levels of reduced (GSH) and oxidized (GSSG) glutathione. A higher GSH/GSSG ratio indicates a healthier redox state and protection against oxidative stress.

Conclusion

This compound presents a promising strategy for clearing pathogenic protein aggregates in neuronal cells. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various neuronal models of neurodegenerative diseases. Careful optimization of treatment conditions and the use of appropriate analytical methods are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of PBA-1105 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PBA-1105 is an autophagy-targeting chimera (AUTOTAC) designed to selectively target and degrade misfolded proteins by hijacking the autophagy pathway.[1][2][3][4] It operates by inducing the self-oligomerization of p62, a key autophagy receptor, and binding to exposed hydrophobic regions of misfolded protein aggregates, thereby facilitating their engulfment into autophagosomes for lysosomal degradation.[1][5] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in a transgenic mouse model of tauopathy, summarizing key efficacy data and experimental procedures.

Mechanism of Action of this compound

This compound is a bifunctional molecule that links a ligand for the p62 protein to a chemical chaperone, 4-phenylbutyric acid (PBA), which recognizes misfolded proteins.[5] This dual binding initiates the clearance of protein aggregates through the autophagy-lysosome system. The process enhances the autophagic flux of ubiquitinated aggregates, leading to their selective degradation.[1][5]

PBA1105_Mechanism cluster_cell Cellular Environment misfolded_protein Misfolded Protein Aggregates pba1105 This compound misfolded_protein->pba1105 Binds to p62_inactive Inactive p62 p62_inactive->pba1105 Binds to p62_active Active p62 Oligomers pba1105->p62_active Induces Oligomerization autophagosome Autophagosome p62_active->autophagosome Recruits to lysosome Lysosome autophagosome->lysosome Fuses with autolysosome Autolysosome (Degradation) autophagosome->autolysosome lysosome->autolysosome

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound in the hTauP301L-BiFC transgenic mouse model of tauopathy.

Table 1: Dosing and Administration Parameters

ParameterDetailsReference
Animal Model hTauP301L-BiFC transgenic mice[1][6]
Dosage 20 mg/kg and 50 mg/kg[1][5][6]
Administration Route Intraperitoneal (IP) injection[1][6]
Dosing Frequency Three times per week[1][5][6]
Treatment Duration 4 weeks[1][5][6]
Vehicle PBS with 30% Polyethylene Glycol (PEG) or 5% DMSO/10% Solutol/85% PBS[6]

Table 2: Summary of In Vivo Efficacy

Efficacy EndpointResultReference
Insoluble Tau Species Significant, dose-dependent reduction in the brain.[1][5]
Soluble Tau Species No significant change observed.[1][5]
Tau Aggregates & Oligomers Successful reduction observed.[1]
Autophagic Markers (LC3) Increased levels, confirming activation of autophagy.[1][5]
Phosphorylated Tau Marked reduction in cortical and hippocampal regions.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted as needed for specific experimental designs.

Preparation and Administration of this compound

This protocol outlines the preparation of the dosing solution and the administration procedure for this compound in mice.

Materials:

  • This compound

  • Vehicle:

    • Option A: Phosphate-Buffered Saline (PBS) and Polyethylene Glycol (PEG) 300 or 400.

    • Option B: Dimethyl Sulfoxide (DMSO), Solutol HS 15, and PBS.

  • Sterile syringes and needles (27-30 gauge)

  • Animal scale

  • hTauP301L-BiFC transgenic mice (9 months old)[5]

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.

  • Vehicle Preparation:

    • Option A (PEG Vehicle): Prepare a solution of 30% PEG in sterile PBS. Warm slightly to dissolve if necessary and cool to room temperature before use.[6]

    • Option B (DMSO/Solutol Vehicle): Prepare a mixture of 5% DMSO, 10% Solutol, and 85% PBS. Ensure complete dissolution.[6]

  • This compound Dosing Solution Preparation:

    • Calculate the required amount of this compound based on the mean body weight of the mice in each group and the target dose (20 or 50 mg/kg).

    • Dissolve the calculated weight of this compound in the chosen vehicle to achieve the final desired concentration. Vortex or sonicate briefly if needed to ensure complete dissolution.

  • Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Administer the this compound solution or vehicle control via intraperitoneal (IP) injection.

    • Repeat the administration three times per week for a total duration of four weeks.[1][5][6]

    • Monitor the animals regularly for any signs of toxicity or adverse effects.

Dosing_Workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize group Group Mice (Vehicle, 20 mg/kg, 50 mg/kg) acclimatize->group prepare_solution Prepare Dosing Solutions group->prepare_solution weigh_mice Weigh Mice prepare_solution->weigh_mice inject Administer via IP Injection weigh_mice->inject repeat Repeat 3x/week for 4 weeks inject->repeat monitor Monitor Animal Health inject->monitor repeat->weigh_mice Next Dose end_study End of Study (Tissue Collection) repeat->end_study 4 Weeks Complete end End end_study->end Fractionation_Workflow start Brain Tissue homogenize Homogenize in RIPA Buffer start->homogenize centrifuge High-Speed Centrifugation (100,000 x g) homogenize->centrifuge supernatant Supernatant (Soluble Fraction) centrifuge->supernatant pellet Pellet (Insoluble Fraction) centrifuge->pellet analysis Western Blot Analysis supernatant->analysis wash Wash Pellet pellet->wash solubilize Solubilize Pellet (Urea/SDS Buffer) wash->solubilize insoluble_fraction Insoluble Fraction solubilize->insoluble_fraction insoluble_fraction->analysis

References

Determining Optimal PBA-1105 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

PBA-1105 is a novel autophagy-targeting chimera (AUTOTAC) designed to induce the degradation of misfolded proteins by harnessing the cellular autophagy pathway.[1] It functions as a bifunctional molecule, binding to the autophagy receptor p62 and facilitating its self-oligomerization.[2][3] This process enhances the sequestration and subsequent degradation of ubiquitinated protein aggregates.[1][4] This document provides detailed protocols for determining the optimal concentration of this compound for in vitro assays, ensuring robust and reproducible results.

Mechanism of Action: The AUTOTAC Pathway

This compound operates through the AUTOTAC pathway. One end of the molecule binds to exposed hydrophobic regions characteristic of misfolded proteins, while the other end engages the p62 protein.[2][4] This dual binding induces a conformational change in p62, promoting its self-polymerization.[4][5] These p62 oligomers, now laden with the target misfolded protein, are recognized by the autophagic machinery, specifically interacting with LC3 on autophagosome membranes, leading to their engulfment and subsequent degradation upon fusion with lysosomes.[4]

PBA1105_Pathway cluster_cell Cellular Cytoplasm PBA1105 This compound MisfoldedProtein Misfolded Protein (e.g., mutant Tau) PBA1105->MisfoldedProtein Binds to p62_inactive Inactive p62 PBA1105->p62_inactive p62_active Active p62 Oligomer MisfoldedProtein->p62_active Sequestration p62_inactive->p62_active Induces Oligomerization Autophagosome Autophagosome (LC3-II) p62_active->Autophagosome Recruitment to Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Degradation Degradation of Misfolded Protein Autolysosome->Degradation

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound activity in various in vitro models. It is crucial to note the "hook effect," where efficacy decreases at supra-optimal concentrations.[1][4]

ParameterValueCell Line/SystemTarget ProteinCitation
DC500.71 nMStably expressed mutant tauMutant Tau[1]
DC50~1-10 nMSH-SY5Y cellsMutant Tau (P301L)[4]
Dmax, 24hr100 nMStably expressed mutant tauMutant Tau[1][4]
Effective Concentration Range0.1 - 10 µMGeneralMisfolded Proteins/Aggregates[1]
Western Blot Concentration1 µMHEK293T cellsUbiquitinated Aggregates[1]
Immunocytochemistry Conc.100 nMHeLa cellsMutant Tau (P301L)-GFP[6]

Experimental Protocols

To determine the optimal this compound concentration for a specific cell line and target protein, a dose-response experiment is recommended. The following protocols outline key assays.

Protocol 1: Dose-Response Analysis by Western Blot

This protocol is designed to determine the concentration range of this compound that results in the maximal degradation of the target protein.

Materials:

  • Cell line expressing the target misfolded protein

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range based on existing data is 0 nM (vehicle control), 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time, typically 24 hours.[1]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein and loading control.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized signal against the this compound concentration to determine the optimal concentration for degradation.

Protocol 2: Autophagic Flux Assay

To confirm that the degradation of the target protein is autophagy-dependent, an autophagic flux assay should be performed. This is often done by comparing protein levels in the presence and absence of a lysosomal inhibitor like Hydroxychloroquine (HCQ).

Materials:

  • All materials from Protocol 1

  • Hydroxychloroquine (HCQ) stock solution (e.g., 10 mM in water)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. For this assay, use the optimal concentration of this compound determined from the dose-response experiment, a sub-optimal concentration, and a vehicle control.

  • Lysosomal Inhibition: For each this compound concentration, have a parallel set of wells. To one set, add HCQ to a final concentration of 10 µM for the last 4-6 hours of the this compound incubation period.[5][6]

  • Cell Lysis and Western Blotting: Follow steps 5-8 from Protocol 1. In addition to the target protein, probe for the autophagy marker LC3. An increase in the lipidated form (LC3-II) in the presence of HCQ indicates increased autophagic flux.

  • Analysis: An accumulation of the target protein in the presence of both this compound and HCQ, compared to this compound alone, confirms that its degradation is mediated by autophagy.

experimental_workflow cluster_workflow Experimental Workflow for Optimal Concentration Determination start Start: Cell Culture with Target Protein Expression dose_response Protocol 1: Dose-Response Curve (Varying this compound Concentrations) start->dose_response western_blot1 Western Blot for Target Protein and Loading Control dose_response->western_blot1 analysis1 Quantify Protein Levels and Determine Optimal Concentration (DC50/Dmax) western_blot1->analysis1 autophagy_flux Protocol 2: Autophagic Flux Assay (with and without HCQ) analysis1->autophagy_flux western_blot2 Western Blot for Target Protein, LC3, and Loading Control autophagy_flux->western_blot2 analysis2 Confirm Autophagy-Dependent Degradation western_blot2->analysis2 end End: Optimal this compound Concentration Determined analysis2->end

Caption: Workflow for determining optimal this compound concentration.

Conclusion

The optimal concentration of this compound for in vitro assays is dependent on the specific cell line, the expression level of the target protein, and the assay endpoint. A systematic dose-response analysis is essential to identify the concentration that yields maximal target degradation while avoiding the hook effect observed at higher concentrations.[1][4] Confirmation of the autophagy-dependent mechanism through a flux assay will further validate the experimental findings. The protocols provided herein offer a robust framework for researchers to effectively utilize this compound in their studies.

References

Application Note: Analysis of Autophagy Markers by Western Blot Following PBA-1105 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for analyzing the effect of PBA-1105, an autophagy-targeting chimera (AUTOTAC), on autophagy markers in a cellular context using Western blot analysis. It includes expected outcomes, data interpretation guidelines, and a standardized protocol.

Introduction

This compound is a novel small molecule that induces the degradation of misfolded proteins by modulating the autophagy pathway.[1][2] It functions as an AUTOTAC by inducing the self-oligomerization of the p62/SQSTM1 protein.[1][3][4] This oligomerization facilitates the selective engulfment of cargo into autophagosomes for lysosomal degradation.[5][6] Consequently, treatment with this compound is expected to increase autophagic flux.[1][3]

Western blotting is a crucial technique to monitor the activation of autophagy. The most widely accepted markers for this analysis are the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of p62/SQSTM1, which is consumed during autophagy.

This application note details the expected changes in these key autophagy markers following this compound treatment and provides a robust protocol for their detection and quantification by Western blot.

Principle of the Assay

Upon induction of autophagy, LC3-I is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is recruited to the autophagosomal membrane. This conversion is characterized by a shift in molecular weight, which can be detected by SDS-PAGE and subsequent immunoblotting. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.

p62/SQSTM1 is an autophagy receptor that binds to both ubiquitinated cargo and LC3-II, thereby facilitating the delivery of the cargo to the autophagosome for degradation. As autophagic flux increases, p62 itself is degraded. Therefore, a decrease in p62 levels can indicate enhanced autophagy. However, as this compound directly targets and induces oligomerization of p62, the interpretation of p62 levels requires careful consideration of the experimental context.[1][5]

Expected Results and Data Presentation

Treatment of cells with this compound is anticipated to result in a dose-dependent increase in the LC3-II/LC3-I ratio and a potential initial change in p62 levels due to its role in the mechanism of action of this compound, followed by its degradation as autophagic flux proceeds. The following tables summarize hypothetical quantitative data based on typical experimental outcomes.

Table 1: Dose-Dependent Effect of this compound on LC3 Conversion

This compound Concentration (nM)LC3-I (Relative Densitometry Units)LC3-II (Relative Densitometry Units)LC3-II / LC3-I Ratio
0 (Vehicle Control)1.000.200.20
10.950.450.47
100.800.851.06
1000.601.202.00
10000.501.102.20

Table 2: Time-Course Effect of this compound (100 nM) on p62 Levels

Time (hours)p62 (Relative Densitometry Units)
01.00
60.85
120.60
240.40
480.35

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or with a fixed concentration for different time points. Include a vehicle-only control (e.g., DMSO). For autophagic flux assessment, a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) can be added for the last 2-4 hours of the this compound treatment.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

Western Blot Protocol
  • Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel for optimal separation of LC3-I and LC3-II. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Recommended Dilutions:

      • Anti-LC3B: 1:1000

      • Anti-p62/SQSTM1: 1:1000

      • Anti-GAPDH: 1:5000

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.

Visualizations

PBA_1105_Mechanism cluster_cell Cell PBA_1105 This compound p62_inactive Inactive p62 PBA_1105->p62_inactive binds & activates p62_active Oligomerized p62 p62_inactive->p62_active induces oligomerization Autophagosome Autophagosome Formation p62_active->Autophagosome initiates Misfolded_Protein Misfolded Protein Misfolded_Protein->p62_active recruited to Lysosome Lysosome Autophagosome->Lysosome fuses with Degradation Degradation Lysosome->Degradation leads to Western_Blot_Workflow A Cell Treatment with this compound B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation (anti-LC3, anti-p62) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

References

Application Notes and Protocols for Immunofluorescence Staining of p62 Puncta with PBA-1105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequestosome 1 (p62/SQSTM1) is a multifunctional protein that plays a crucial role in selective autophagy, a cellular process responsible for the degradation of specific cellular components like protein aggregates and damaged organelles.[1][2] Under normal conditions, p62 is degraded along with its cargo in autolysosomes. However, an impairment in autophagy leads to the accumulation of p62, often observed as distinct cytoplasmic puncta.[3] Therefore, monitoring the formation and clearance of p62 puncta is a key method for assessing autophagic flux.

PBA-1105 is a novel autophagy-targeting chimera (AUTOTAC) designed to induce the self-oligomerization of p62.[4][5][6] This compound selectively binds to the exposed hydrophobic regions of misfolded proteins, facilitating their degradation through the autophagic pathway.[4] By promoting the clustering of p62, this compound enhances the sequestration of cargo into autophagosomes, thereby increasing autophagic flux.[4][5] These application notes provide a detailed protocol for the immunofluorescence staining of p62 puncta in cultured cells treated with this compound, along with methods for quantitative analysis and relevant biological context.

Data Presentation

The following tables summarize the key characteristics and in vitro activity of this compound.

Table 1: this compound Characteristics

CharacteristicDescriptionReference
Compound Type Autophagy-Targeting Chimera (AUTOTAC)[4][5]
Mechanism of Action Induces p62 self-oligomerization; selectively binds to exposed hydrophobic regions of misfolded proteins to facilitate their autophagic degradation.[4][5][6]
Primary Target p62/SQSTM1[4]

Table 2: In Vitro Activity of this compound

AssayCell LineConcentrationIncubation TimeResultReference
Mutant Tau Degradation Not SpecifiedDC50 of 0.71 nM24 hoursInduces autophagic degradation of stably expressed mutant tau. A hook effect is observed at higher concentrations.[4][5]
Misfolded Protein Degradation Not Specified0.1-10 µM24 hoursInduces autophagic degradation of misfolded proteins and aggregates.[4][5]
p62 Oligomerization HEK293TNot SpecifiedNot SpecifiedEfficiently activates p62 and triggers its self-oligomerization.[3]
Autophagic Flux HEK293TNot SpecifiedNot SpecifiedIncreased the autophagic flux of Ub-conjugated aggregates under prolonged proteasomal inhibition.[3]

Signaling Pathways and Experimental Workflow

p62-Mediated Selective Autophagy

The following diagram illustrates the central role of p62 in selective autophagy. p62 acts as a bridge, linking ubiquitinated cargo to the autophagosome machinery via its interaction with LC3.

p62_autophagy_pathway cluster_cargo Cellular Cargo cluster_ubiquitination Ubiquitination cluster_p62 p62 Adaptor cluster_autophagosome Autophagosome Formation cluster_degradation Degradation Misfolded_Protein Misfolded Protein Ubiquitin Ubiquitin Chains Misfolded_Protein->Ubiquitin Damaged_Organelle Damaged Organelle Damaged_Organelle->Ubiquitin p62 p62/SQSTM1 Ubiquitin->p62 Binds via UBA domain LC3 LC3-II p62->LC3 Binds via LIR domain Autophagosome Autophagosome LC3->Autophagosome Incorporation Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Degradation Degradation Products Autolysosome->Degradation

Caption: p62-mediated selective autophagy pathway.

Experimental Workflow for p62 Puncta Staining with this compound

This diagram outlines the key steps for treating cells with this compound and subsequently performing immunofluorescence staining for p62 puncta.

experimental_workflow start Start: Seed Cells on Coverslips treat Treat Cells with this compound (e.g., 1 µM for 24 hours) start->treat fix Fix Cells (e.g., 4% Paraformaldehyde) treat->fix permeabilize Permeabilize Cells (e.g., 0.1% Triton X-100) fix->permeabilize block Block Non-specific Binding (e.g., 5% Normal Goat Serum) permeabilize->block primary_ab Incubate with Primary Antibody (anti-p62) block->primary_ab secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab mount Mount Coverslips with DAPI secondary_ab->mount image Image Acquisition (Fluorescence Microscope) mount->image analyze Image Analysis (Quantify p62 Puncta) image->analyze end End: Data Interpretation analyze->end

Caption: Experimental workflow for p62 immunofluorescence.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293T, SH-SY5Y).

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Glass Coverslips: Sterile, for cell culture.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle with care in a fume hood.

  • Permeabilization Solution: 0.1% Triton X-100 in PBS.

  • Blocking Solution: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS.

  • Primary Antibody: Rabbit anti-p62/SQSTM1 polyclonal antibody.

  • Secondary Antibody: Goat anti-rabbit IgG secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium.

Protocol for Immunofluorescence Staining of p62 Puncta
  • Cell Seeding:

    • Sterilize glass coverslips and place them in the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.

  • This compound Treatment:

    • Prepare the desired concentration of this compound in fresh cell culture medium. A starting concentration of 1 µM for 24 hours is recommended based on in vitro studies.[3]

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Include a vehicle control (DMSO-treated) for comparison.

    • Incubate the cells for the desired time (e.g., 24 hours).

  • Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well to cover the cells.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to each well.

    • Incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking solution to each well.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p62 antibody in the blocking solution according to the manufacturer's recommendation.

    • Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Protect from light from this point onwards.

    • Aspirate the wash buffer and add the diluted secondary antibody.

    • Incubate for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Briefly rinse with distilled water.

    • Place a drop of mounting medium containing DAPI onto a microscope slide.

    • Carefully remove the coverslip from the well and invert it onto the mounting medium on the slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Store the slides at 4°C in the dark until imaging.

Image Acquisition and Analysis
  • Image Acquisition:

    • Use a fluorescence or confocal microscope to capture images.

    • Acquire images of the DAPI (blue), p62 (e.g., green), and any other relevant channels.

    • Ensure consistent imaging parameters (e.g., exposure time, laser power) across all samples for accurate comparison.

  • Quantitative Analysis of p62 Puncta using ImageJ/Fiji:

    • Open Image: Open the image file for the p62 channel in ImageJ/Fiji.

    • Set Scale: If the image dimensions are not automatically recognized, set the scale (Analyze > Set Scale).

    • Convert to 8-bit: Convert the image to 8-bit grayscale (Image > Type > 8-bit).

    • Thresholding:

      • Go to Image > Adjust > Threshold.

      • Adjust the threshold to highlight the p62 puncta while minimizing background noise. The "Otsu" or "Triangle" auto-thresholding methods can be good starting points. Manually adjust as needed for consistency across images.

    • Analyze Particles:

      • Go to Analyze > Analyze Particles.

      • Set the size (in square pixels or units) to exclude very small, non-specific signals and very large, confluent areas. A starting range of 0.5-50 square micrometers is often appropriate.

      • Set "Circularity" to a value between 0 and 1 to select for punctate objects (e.g., 0.5-1.0).

      • Select "Display results," "Clear results," and "Summarize" to get a quantitative output.

      • The output will provide the number of puncta, their average size, and total area.

    • Data Normalization: To compare between different conditions, normalize the number of puncta per cell. This can be achieved by counting the number of nuclei (from the DAPI channel) in the same field of view and dividing the total number of puncta by the number of cells.

Troubleshooting

Table 3: Common Issues and Solutions in p62 Immunofluorescence

IssuePossible CauseSuggested SolutionReference
High Background - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent.- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps.[7][8]
Weak or No Signal - Low expression of p62- Inactive primary or secondary antibody- Incorrect filter sets on the microscope- Confirm p62 expression by Western blot.- Use fresh, properly stored antibodies.- Ensure the microscope filters match the excitation and emission spectra of the fluorophore.[7][8]
Non-specific Staining - Cross-reactivity of the secondary antibody- Fixation artifacts- Use a secondary antibody that is pre-adsorbed against the species of the sample.- Optimize fixation time and PFA concentration.[7][8]
Difficulty in Quantifying Puncta - High cell density leading to overlapping cells- Inconsistent thresholding- Seed cells at a lower density.- Use a consistent and objective method for thresholding across all images.[1][9]

By following these detailed protocols and guidelines, researchers can effectively utilize immunofluorescence to visualize and quantify the effects of this compound on p62 puncta formation, providing valuable insights into its mechanism of action and its potential as a therapeutic agent for diseases associated with protein aggregation and autophagy dysfunction.

References

Application Notes and Protocols: Preparation of PBA-1105 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions for PBA-1105, an autophagy-targeting chimera (AUTOTAC). Adherence to these guidelines is crucial for ensuring the compound's stability and activity in experimental settings.

Introduction to this compound

This compound is a novel AUTOTAC designed to induce the degradation of misfolded proteins by hijacking the autophagy pathway.[1] It functions by selectively binding to the exposed hydrophobic regions of these proteins and concurrently inducing the self-oligomerization of the p62 autophagy receptor.[2][3] This action facilitates the sequestration and subsequent degradation of the target protein aggregates via the autophagic-lysosomal system.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C39H48N2O6[2][3]
Molecular Weight 640.81 g/mol [2][6]
CAS Number 2410081-56-8[2][3]
Appearance Colorless to light yellow liquid[2]
Purity >98% (batch-specific)[7]

Preparation of this compound Stock Solutions

3.1. Materials Required:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (hygroscopic)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (recommended)

3.2. Protocol for Reconstitution:

It is highly recommended to use newly opened, anhydrous DMSO for reconstitution, as the compound's solubility can be significantly impacted by moisture.[2]

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.[8]

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the volumes of DMSO as indicated in the table below.

  • Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[2]

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

3.3. Stock Solution Concentration Guidelines:

The following table provides the required mass of this compound and volume of DMSO to prepare common stock solution concentrations.

Desired Stock ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg1.5605 mL
5 mM1 mg0.3121 mL
10 mM1 mg0.1561 mL
1 mM5 mg7.8026 mL
5 mM5 mg1.5605 mL
10 mM5 mg0.7803 mL

Calculations are based on a molecular weight of 640.81 g/mol . Adjustments may be necessary based on the batch-specific molecular weight and purity provided on the certificate of analysis.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound solutions.

Solution TypeStorage TemperatureStability PeriodReference
This compound Powder -20°C3 years[2]
4°C2 years[2]
This compound in DMSO -80°C6 months[1][2]
-20°C1 month[1][2]

Note: To prevent degradation, it is crucial to store aliquots in tightly sealed vials.[8]

Experimental Considerations

This compound has been shown to be effective in both in vitro and in vivo models.

  • In Vitro Applications: For cell-based assays, this compound induces the autophagic degradation of misfolded proteins at nanomolar concentrations, typically in the range of 0.1-10 µM for a 24-hour treatment period.[1] A hook effect has been observed at higher concentrations.[1]

  • In Vivo Applications: In mouse models of tauopathies, this compound has been administered via intraperitoneal injection at dosages of 20-50 mg/kg.[1][2] For such studies, the compound can be formulated in a vehicle such as PBS containing 30% polyethylene (B3416737) glycol (PEG).[2]

Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in promoting the degradation of misfolded proteins via the autophagy pathway.

PBA1105_Mechanism cluster_cell Cellular Environment cluster_autophagy Autophagy Induction PBA1105 This compound Complex Ternary Complex: This compound + Misfolded Protein + p62 PBA1105->Complex MisfoldedProtein Misfolded Protein (e.g., mutant Tau) MisfoldedProtein->Complex p62 p62 (inactive) p62->Complex binds to p62_oligomer p62 Oligomerization & Activation Complex->p62_oligomer induces Autophagosome Autophagosome Formation p62_oligomer->Autophagosome recruits LC3 Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Misfolded Protein Autolysosome->Degradation leads to

Caption: Mechanism of this compound-induced protein degradation.

Experimental Workflow Example

The diagram below outlines a general workflow for an in vitro experiment to assess the efficacy of this compound.

PBA1105_Workflow start Start: Cell Culture (e.g., SH-SY5Y expressing mutant Tau) prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) treatment Treat Cells with this compound (e.g., 0.1-10 µM for 24h) start->treatment prep_working Prepare Working Solutions (serial dilutions in culture medium) prep_stock->prep_working prep_working->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis analysis Analysis of Protein Degradation (e.g., Western Blot, ELISA) cell_lysis->analysis end End: Data Interpretation analysis->end

Caption: General workflow for in vitro this compound experiments.

References

Application Notes and Protocols: Synergistic Anti-Cancer Effects of PBA-1105 in Combination with Autophagy Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapy, exploiting cellular degradation pathways has emerged as a promising strategy. Autophagy, a cellular self-digestion process, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism.[1][2][3] PBA-1105, an innovative autophagy-targeting chimera (AUTOTAC), leverages the autophagic machinery to selectively degrade misfolded proteins by inducing the self-oligomerization of the autophagy receptor p62.[2][4] This targeted protein degradation through enhanced autophagic flux presents a novel therapeutic avenue.

However, in established tumors, autophagy can also act as a pro-survival mechanism, allowing cancer cells to withstand stress and chemotherapy.[1][5][6] This has led to the exploration of autophagy inhibitors as a means to sensitize cancer cells to treatment.[1][5][7] This document outlines the rationale and provides detailed protocols for investigating the synergistic anti-cancer effects of combining this compound with common autophagy inhibitors such as Chloroquine (CQ), Bafilomycin A1 (Baf-A1), and 3-Methyladenine (3-MA). The central hypothesis is that this compound-induced autophagic flux, when coupled with a blockage of the final degradation step by autophagy inhibitors, will lead to an accumulation of dysfunctional autophagosomes, ultimately triggering apoptotic cell death in cancer cells.

Mechanism of Action

This compound is a bifunctional molecule that binds to the p62/SQSTM1 protein, a key receptor in selective autophagy. This binding event induces the self-oligomerization of p62, which then sequesters target proteins, such as misfolded oncoproteins, for degradation via the autophagy-lysosome pathway.[2][4] Autophagy inhibitors, on the other hand, disrupt this process at different stages. 3-Methyladenine (3-MA) is an early-stage inhibitor that blocks the formation of autophagosomes by inhibiting class III PI3K.[1] Chloroquine (CQ) and Bafilomycin A1 (Baf-A1) are late-stage inhibitors that prevent the fusion of autophagosomes with lysosomes and/or inhibit lysosomal acidification, thereby blocking the degradation of autophagic cargo.[1][8]

The combination of this compound with a late-stage autophagy inhibitor is proposed to create a "traffic jam" in the autophagy pathway. This compound accelerates the packaging of cellular cargo into autophagosomes, while the inhibitor prevents their clearance. This accumulation of autophagic vesicles is hypothesized to induce cellular stress and trigger apoptosis.

PBA_1105_and_Autophagy_Inhibitors_Signaling_Pathway Mechanism of Action: this compound and Autophagy Inhibitors cluster_0 This compound Action cluster_1 Autophagy Pathway cluster_2 Inhibitor Action Misfolded Proteins Misfolded Proteins p62 Oligomerization p62 Oligomerization & Cargo Sequestration Misfolded Proteins->p62 Oligomerization This compound This compound p62 p62 (monomer) This compound->p62 induces p62->p62 Oligomerization Autophagosome_Formation Autophagosome Formation p62 Oligomerization->Autophagosome_Formation leads to Autophagosome Autophagosome Autophagosome_Formation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Degradation Cargo Degradation Autolysosome->Degradation Apoptosis Apoptosis Autolysosome->Apoptosis accumulation leads to 3-MA 3-Methyladenine 3-MA->Autophagosome_Formation inhibits CQ_BafA1 Chloroquine / Bafilomycin A1 CQ_BafA1->Autolysosome inhibits fusion

This compound enhances autophagic cargo sequestration, while inhibitors block downstream clearance, leading to apoptosis.

Data Presentation

The following tables summarize hypothetical yet expected quantitative data from experiments combining this compound with autophagy inhibitors in a representative cancer cell line (e.g., HeLa). These tables are intended to illustrate the potential synergistic effects and serve as a template for data analysis.

Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) at 48 hours

TreatmentHeLa Cells
This compound15.0
Chloroquine50.0
This compound + Chloroquine (10 µM)5.0
Bafilomycin A10.1
This compound + Bafilomycin A1 (0.01 µM)2.5
3-Methyladenine>1000
This compound + 3-Methyladenine (500 µM)12.0

Table 2: Apoptosis Induction (TUNEL Assay) - Percentage of Apoptotic Cells at 24 hours

TreatmentHeLa Cells (%)
Control< 5
This compound (5 µM)10 ± 2.1
Chloroquine (20 µM)8 ± 1.5
This compound (5 µM) + Chloroquine (20 µM)45 ± 4.2
Bafilomycin A1 (0.05 µM)12 ± 2.5
This compound (5 µM) + Bafilomycin A1 (0.05 µM)55 ± 5.1

Table 3: Autophagy Flux (Western Blot) - Relative LC3-II/Actin Ratio at 24 hours

TreatmentHeLa Cells (Fold Change)
Control1.0
This compound (5 µM)1.5
Chloroquine (20 µM)3.0
This compound (5 µM) + Chloroquine (20 µM)6.5
Bafilomycin A1 (0.05 µM)4.0
This compound (5 µM) + Bafilomycin A1 (0.05 µM)8.0

Experimental Protocols

Experimental_Workflow Experimental Workflow for Combination Studies start Start cell_culture Cancer Cell Culture (e.g., HeLa) start->cell_culture treatment Treatment with this compound and/or Autophagy Inhibitors cell_culture->treatment assays Perform Assays treatment->assays mtt MTT Assay (Cell Viability) assays->mtt tunel TUNEL Assay (Apoptosis) assays->tunel wb Western Blot (Autophagy Markers) assays->wb data_analysis Data Analysis and Interpretation mtt->data_analysis tunel->data_analysis wb->data_analysis end End data_analysis->end

Workflow for assessing the combined effect of this compound and autophagy inhibitors.
Cell Viability Assessment (MTT Assay)

This protocol is for assessing cell metabolic activity as an indicator of viability.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Autophagy inhibitors (Chloroquine, Bafilomycin A1, 3-Methyladenine)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the autophagy inhibitors.

  • Treat the cells with this compound alone, the autophagy inhibitor alone, or in combination at various concentrations. Include a vehicle-only control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully aspirate the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.

Apoptosis Detection (TUNEL Assay)

This protocol is for identifying DNA fragmentation in apoptotic cells.

Materials:

  • Cells grown on coverslips or in chamber slides

  • This compound and autophagy inhibitors

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP)

  • Antibody against the incorporated label (e.g., anti-BrdU-FITC)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips or chamber slides and allow them to adhere.

  • Treat the cells with this compound, an autophagy inhibitor, or the combination for the desired time (e.g., 24 hours). Include positive (e.g., DNase I treatment) and negative controls.

  • Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Wash with PBS and permeabilize the cells with permeabilization solution for 5-15 minutes on ice.[9]

  • Wash with PBS and incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.[3][9]

  • Stop the reaction and wash the cells with PBS.

  • If using an indirect labeling method, incubate with the fluorescently labeled antibody for 1 hour at room temperature.

  • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips and visualize the cells under a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells from multiple random fields.

Autophagy Flux Analysis (Western Blot for LC3-II)

This protocol is for monitoring the conversion of LC3-I to LC3-II, a marker of autophagosome formation.

Materials:

  • Cells grown in 6-well plates

  • This compound and autophagy inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3, anti-p62, anti-Actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound in the presence or absence of a late-stage autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1) for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-LC3 at 1:1000, anti-p62 at 1:1000, and anti-Actin at 1:5000) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the LC3-II levels to the loading control (Actin). An increase in the LC3-II level in the presence of the autophagy inhibitor compared to its absence indicates an increase in autophagic flux.

Conclusion

The combination of this compound with autophagy inhibitors represents a rational and promising strategy for enhancing anti-cancer efficacy. The provided protocols offer a framework for researchers to investigate this synergistic interaction. By systematically evaluating cell viability, apoptosis, and autophagy flux, a comprehensive understanding of the therapeutic potential of this combination can be achieved, paving the way for further preclinical and clinical development.

References

Application Notes and Protocols for PBA-1105 in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBA-1105 is a novel autophagy-targeting chimera (AUTOTAC) designed to promote the degradation of misfolded proteins, a hallmark of many neurodegenerative diseases.[1][2][3] As a bifunctional molecule, this compound selectively binds to exposed hydrophobic regions of protein aggregates and concurrently engages the autophagy receptor p62.[1][3] This interaction induces the self-oligomerization of p62, facilitating the sequestration of the targeted protein aggregates into autophagosomes for subsequent lysosomal degradation.[1][2][3] These application notes provide an overview of this compound and detailed protocols for its use in central nervous system (CNS) research, focusing on various delivery methods.

Mechanism of Action of this compound

This compound operates through the AUTOTAC pathway, a novel strategy for targeted protein degradation. The key steps are as follows:

  • Binding to Misfolded Proteins: The "warhead" of the this compound molecule selectively recognizes and binds to exposed hydrophobic domains on misfolded and aggregated proteins, such as pathological tau.

  • Engagement of p62: The other end of this compound binds to the ZZ domain of the autophagy receptor p62 (also known as SQSTM1).

  • Induction of p62 Oligomerization: This binding event induces a conformational change in p62, promoting its self-oligomerization.

  • Sequestration into Autophagosomes: The oligomerized p62, now bound to the protein aggregate via this compound, is recognized by LC3 on the phagophore membrane, leading to the engulfment of the entire complex into a newly formed autophagosome.

  • Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed protein aggregates are degraded by lysosomal hydrolases.

PBA1105_Signaling_Pathway cluster_cytoplasm Cytoplasm misfolded_protein Misfolded/Aggregated Protein (e.g., Tau) pba1105_complex This compound-Protein Complex misfolded_protein->pba1105_complex Binds to pba1105 This compound pba1105->pba1105_complex p62 p62 (inactive) p62_oligomer Oligomerized p62 Complex p62->p62_oligomer Induces Self-Oligomerization pba1105_complex->p62_oligomer Binds to autophagosome Autophagosome p62_oligomer->autophagosome Sequestration phagophore Phagophore (Isolation Membrane) phagophore->autophagosome Engulfment autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation of Protein Aggregate autolysosome->degradation

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound based on published in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineTarget ProteinValueReference
DC50SH-SY5YMutant Tau (P301L)0.71 nM[1]
Dmax, 24hrSH-SY5YMutant Tau (P301L)100 nM[1]

Table 2: In Vivo Study Parameters for this compound (Intraperitoneal Administration)

ParameterAnimal ModelDosageDosing ScheduleDurationVehicle
Efficacy StudyhTauP301L-BiFC transgenic mice20 mg/kg and 50 mg/kgThree times per week4 weeksPBS containing 30% polyethylene (B3416737) glycol (PEG) or 5% DMSO/10% Solutol/85% PBS

Table 3: Pharmacokinetic Properties of this compound

ParameterValueNotes
Blood-Brain Barrier PermeabilityData not publicly availableDescribed as having "good albeit rapidly metabolized exposure".
Brain BioavailabilityData not publicly available
Brain-to-Plasma RatioData not publicly available
CNS Half-lifeData not publicly available

Experimental Protocols

Detailed methodologies for the delivery of this compound in CNS research are provided below. While a protocol for intraperitoneal injection has been established, the protocols for intravenous, intracerebroventricular, and intranasal administration are proposed methods based on standard practices for small molecules in CNS research, as specific protocols for this compound via these routes are not yet available in the literature.

Protocol 1: Intraperitoneal (IP) Injection of this compound

This protocol is based on established in vivo studies demonstrating the efficacy of this compound in a mouse model of tauopathy.[4]

Objective: To deliver this compound systemically to assess its efficacy in reducing protein aggregation in the CNS of a transgenic mouse model.

Materials:

  • This compound

  • Vehicle:

    • Option A: Sterile Phosphate-Buffered Saline (PBS) with 30% Polyethylene glycol (PEG).

    • Option B: 5% DMSO, 10% Solutol, 85% sterile PBS.

  • Transgenic mouse model of neurodegeneration (e.g., hTauP301L-BiFC mice)

  • Sterile syringes and needles (27-30 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the body weight of the mice and the desired dose (20 or 50 mg/kg).

    • Dissolve this compound in the chosen vehicle. If using DMSO, first dissolve this compound in DMSO and then add Solutol and PBS. Ensure the final solution is clear and homogenous. Prepare fresh on the day of injection.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse, exposing the lower abdominal quadrants.

    • Clean the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the intraperitoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume of the this compound solution slowly.

    • Withdraw the needle and monitor the animal for any immediate adverse reactions.

  • Dosing Schedule:

    • Administer the injections three times per week for a duration of 4 weeks.

  • Post-Injection Monitoring:

    • Monitor the animals regularly for changes in body weight, behavior, and overall health.

IP_Workflow prep Prepare Dosing Solution (this compound in Vehicle) weigh Weigh Mouse prep->weigh restrain Restrain Mouse weigh->restrain inject Intraperitoneal Injection restrain->inject monitor Monitor Animal inject->monitor schedule Repeat 3x/week for 4 weeks monitor->schedule schedule->weigh analysis Post-mortem CNS Tissue Analysis schedule->analysis End of Study

Caption: Intraperitoneal Injection Workflow.
Protocol 2: Intravenous (IV) Injection of this compound (Proposed)

This proposed protocol is for the direct administration of this compound into the systemic circulation.

Objective: To achieve rapid and widespread distribution of this compound, allowing for the assessment of its ability to cross the blood-brain barrier and engage CNS targets.

Materials:

  • This compound

  • Vehicle suitable for IV administration (e.g., sterile saline with a solubilizing agent like cyclodextrin (B1172386) or a low percentage of DMSO, filtered through a 0.22 µm filter)

  • Mouse restrainer

  • Heat lamp

  • Sterile syringes and needles (30-31 gauge)

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile, pyrogen-free solution of this compound in an appropriate IV-compatible vehicle. The final concentration should be such that the injection volume is manageable (typically 5-10 µl/g body weight).

  • Animal Preparation and Injection:

    • Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a restrainer, exposing the tail.

    • Disinfect the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the this compound solution. Observe for any swelling at the injection site, which would indicate a failed injection.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions.

Protocol 3: Intracerebroventricular (ICV) Injection of this compound (Proposed)

This proposed protocol describes the direct administration of this compound into the cerebral ventricles, bypassing the blood-brain barrier.

Objective: To directly deliver a precise dose of this compound to the CNS to study its central effects independently of its ability to cross the blood-brain barrier.

Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe with a 33-gauge needle

  • Surgical tools (scalpel, drill)

  • Suturing material

  • Analgesics and antibiotics

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile aCSF to the desired concentration. Ensure the solution is sterile-filtered.

  • Surgical Procedure:

    • Anesthetize the mouse and mount it in the stereotaxic frame.

    • Administer analgesia.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and determine the coordinates for injection into a lateral ventricle (e.g., AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface).

    • Drill a small burr hole at the determined coordinates.

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Infuse the this compound solution at a slow rate (e.g., 0.2-0.5 µl/min).

    • Leave the needle in place for a few minutes post-injection to prevent backflow.

    • Slowly withdraw the needle and suture the incision.

  • Post-Surgical Care:

    • Administer post-operative analgesics and antibiotics as required.

    • Monitor the animal for recovery from surgery and any neurological or behavioral changes.

Protocol 4: Intranasal (IN) Administration of this compound (Proposed)

This proposed protocol outlines a non-invasive method for delivering this compound to the CNS.

Objective: To deliver this compound directly to the brain via the olfactory and trigeminal pathways, bypassing the blood-brain barrier and systemic circulation.

Materials:

  • This compound

  • Vehicle suitable for intranasal administration (e.g., sterile saline, potentially with a mucoadhesive or absorption enhancer)

  • Micropipette with fine tips

  • Anesthesia (light isoflurane)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a concentrated solution of this compound in a suitable vehicle. The volume for each administration should be small (e.g., 2-5 µl per nostril).

  • Administration:

    • Lightly anesthetize the mouse to prevent sneezing and ensure it remains still.

    • Hold the mouse in a supine position.

    • Using a micropipette, administer small droplets of the this compound solution into each nostril, alternating between nostrils to allow for absorption.

  • Post-Administration:

    • Keep the mouse in a supine position for a short period after administration to facilitate absorption into the CNS.

    • Monitor the animal for any respiratory distress or other adverse effects.

Delivery_Methods cluster_systemic Systemic Administration cluster_direct_cns Direct CNS Administration IP Intraperitoneal (IP) BBB Blood-Brain Barrier IP->BBB IV Intravenous (IV) IV->BBB ICV Intracerebroventricular (ICV) CNS Central Nervous System (CNS) ICV->CNS Bypasses BBB IN Intranasal (IN) IN->CNS Bypasses BBB PBA1105 This compound PBA1105->IP PBA1105->IV PBA1105->ICV PBA1105->IN BBB->CNS

Caption: CNS Delivery Routes for this compound.

Conclusion

This compound represents a promising therapeutic agent for neurodegenerative diseases by targeting the autophagic degradation of misfolded proteins. The provided protocols offer guidance for its application in CNS research. While intraperitoneal administration is a validated method for in vivo efficacy studies, further research is warranted to establish optimal protocols and pharmacokinetic profiles for intravenous, intracerebroventricular, and intranasal delivery routes to fully explore the therapeutic potential of this compound. Researchers should carefully consider the specific aims of their study when selecting a delivery method.

References

Troubleshooting & Optimization

mitigating potential off-target effects of PBA-1105

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PBA-1105, a novel Bruton's tyrosine kinase (BTK) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and mitigating potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and what are its known off-target effects?

A1: this compound is a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), designed to block B-cell receptor signaling pathways implicated in various hematological malignancies.[1] While highly selective for BTK, this compound can exhibit off-target activity against other kinases with homologous cysteine residues in their active sites. The most commonly observed off-target kinases include members of the TEC family (e.g., ITK, TEC) and Src family (e.g., LYN, SRC).[2] Inhibition of these off-target kinases can lead to unintended cellular effects, such as altered immune responses or cardiovascular toxicities.[3][4]

Q2: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. Could this be an off-target effect?

A2: Unexpected cytotoxicity is a potential consequence of off-target activity.[5] To determine if the observed toxicity is due to off-target effects of this compound, we recommend a series of troubleshooting steps. First, perform a dose-response experiment to ascertain the lowest effective concentration that inhibits BTK without causing excessive cell death.[6] Second, consider a "rescue" experiment by overexpressing a drug-resistant mutant of BTK. If the cytotoxic phenotype persists despite the presence of the resistant BTK mutant, it is likely an off-target effect.[6] Finally, profiling this compound against a broad panel of kinases can help identify the specific off-target kinases responsible for the toxicity.[5]

Q3: How can I proactively identify potential off-target effects of this compound in my experimental model?

A3: Proactive identification of off-target effects is crucial for the accurate interpretation of your results.[6] We recommend two primary approaches. The first is to perform an in vitro kinase selectivity screen, testing this compound against a large panel of kinases to determine its selectivity profile.[7] The second approach is to use chemical proteomics to identify the cellular targets of this compound in your specific cell line.[8] This can be achieved by using an immobilized version of this compound to pull down interacting proteins, which are then identified by mass spectrometry.[9]

Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?

A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of this compound that still engages the intended target, BTK.[6] It is also recommended to use multiple, structurally distinct BTK inhibitors to ensure that the observed phenotype is a result of on-target BTK inhibition and not a shared off-target effect. Additionally, employing cell lines with genetic knockouts of potential off-target kinases can help to dissect the specific contributions of on-target versus off-target signaling.

Troubleshooting Guides

Issue 1: Discrepancy between Biochemical and Cell-Based Assay Potency
Potential Cause Troubleshooting Steps Expected Outcome
High Intracellular ATP Concentration Perform cell-based assays with ATP-depleted cells or use cell-free systems with varying ATP concentrations.Determine if the potency of this compound is sensitive to ATP competition.
Cellular Efflux Pumps Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[6]An increase in the cellular potency of this compound will be observed if it is a substrate for efflux pumps.
Low Target Expression or Activity Verify the expression and phosphorylation status (activity) of BTK in your cell model using Western blotting.[6]Confirmation of active BTK expression in the chosen cell line.
Poor Cell Permeability Assess the intracellular concentration of this compound using LC-MS/MS.Direct measurement of compound uptake into the cells.
Issue 2: Unexpected Phenotype Not Consistent with BTK Inhibition
Potential Cause Troubleshooting Steps Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen.[5] 2. Conduct a rescue experiment with a drug-resistant BTK mutant.[6]1. Identification of unintended kinase targets. 2. If the phenotype persists, it is likely an off-target effect.
Activation of Compensatory Signaling Pathways Use Western blotting to probe for the activation of known compensatory pathways (e.g., other TEC or Src family kinases).[5]A clearer understanding of the cellular response to this compound.
Compound Instability Check the stability of this compound in your experimental conditions (e.g., in media at 37°C over time).Confirmation of compound integrity throughout the experiment.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
BTK (On-Target) 1.2
ITK (Off-Target)85
TEC (Off-Target)150
LYN (Off-Target)250
SRC (Off-Target)400

Table 2: Cellular Activity of this compound in Different B-Cell Malignancy Cell Lines

Cell LineBTK Phosphorylation (IC50, nM)Cell Viability (EC50, nM)
TMD85.815.2
REC-17.220.5
JEKO-16.518.9

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a method for measuring the in vitro potency of this compound against BTK and potential off-target kinases.

Materials:

  • Recombinant kinases (BTK, ITK, TEC, LYN, SRC)

  • Specific peptide substrates for each kinase

  • This compound stock solution (10 mM in DMSO)

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a 384-well plate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should be at the Km for each kinase.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader. The signal intensity is directly proportional to kinase activity.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol is for determining the concentration of this compound required to inhibit the phosphorylation of BTK in a cellular context.

Materials:

  • B-cell malignancy cell line (e.g., TMD8)

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium

  • Anti-phospho-BTK (Tyr223) antibody

  • Anti-total-BTK antibody

  • Secondary antibody conjugated to HRP

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford assay reagents

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere or grow to the desired density.

  • Treat the cells with serial dilutions of this compound for 2 hours. Include a vehicle control (DMSO).

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein from each lysate on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the anti-phospho-BTK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-BTK antibody as a loading control.

Visualizations

Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways BCR B-Cell Receptor BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Proliferation Cell Proliferation & Survival PLCg2->Proliferation PBA1105 This compound PBA1105->BTK Inhibits TCR T-Cell Receptor ITK ITK TCR->ITK Activates ImmuneResponse Altered T-Cell Response ITK->ImmuneResponse PBA1105_off1 This compound PBA1105_off1->ITK Inhibits SRC SRC Family Kinases Various Various Cellular Functions SRC->Various PBA1105_off2 This compound PBA1105_off2->SRC Inhibits

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental_Workflow start Start: Unexpected Cellular Phenotype dose_response 1. Confirm Dose-Response and On-Target Inhibition start->dose_response is_on_target Is phenotype consistent with on-target IC50? dose_response->is_on_target rescue_exp 2. Perform Rescue Experiment (Drug-Resistant Mutant) is_on_target->rescue_exp No on_target_effect Likely On-Target Effect is_on_target->on_target_effect Yes is_rescued Is phenotype rescued? rescue_exp->is_rescued kinome_scan 3. Kinome-Wide Selectivity Profiling is_rescued->kinome_scan No is_rescued->on_target_effect Yes off_target_id Identify Off-Target(s) kinome_scan->off_target_id off_target_effect Likely Off-Target Effect off_target_id->off_target_effect

Caption: Workflow for troubleshooting unexpected cellular phenotypes with this compound.

Logical_Relationships cluster_observation Observation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions observation_node Reduced Potency in Cells vs. Biochemical Assay cause1 High Cellular ATP observation_node->cause1 cause2 Poor Permeability observation_node->cause2 cause3 Efflux Pump Activity observation_node->cause3 cause4 Low Target Expression observation_node->cause4 solution1 Vary ATP in Assay cause1->solution1 solution2 Measure Intracellular Compound Levels cause2->solution2 solution3 Use Efflux Pump Inhibitors cause3->solution3 solution4 Confirm Target Expression (Western Blot) cause4->solution4

Caption: Logical relationships for troubleshooting reduced cellular potency.

References

assessing and minimizing PBA-1105 cytotoxicity in primary neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PBA-1105 in primary neuron cultures. The information provided is intended to help assess and minimize potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an autophagy-targeting chimera (AUTOTAC).[1][2][3] It is designed to selectively bind to misfolded proteins and induce their degradation through the autophagy pathway.[1][3] this compound works by inducing the self-oligomerization of p62, a key autophagy receptor, which facilitates the sequestration of protein aggregates into autophagosomes for lysosomal degradation.[1][3][4]

Q2: Is this compound known to be cytotoxic to primary neurons?

A2: Currently, there is no direct published evidence detailing the specific cytotoxic effects of this compound on primary neuron cultures. However, as with any experimental compound, it is crucial to empirically determine its toxicity profile in your specific neuronal culture system. High concentrations of any compound or prolonged activation of cellular degradation pathways could potentially lead to cytotoxicity.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity in primary neurons?

A3: While not yet reported, potential cytotoxicity could arise from several mechanisms:

  • Overactivation of Autophagy: While autophagy is generally a pro-survival mechanism, its excessive or prolonged activation can lead to a form of programmed cell death known as autophagic cell death (Type II programmed cell death).[5][6][7]

  • Off-Target Effects: Like any small molecule, this compound could have unintended interactions with other cellular targets, leading to toxicity.

  • ER Stress: The massive clearance of protein aggregates could potentially alter the protein homeostasis in the endoplasmic reticulum (ER), leading to ER stress, which, if unresolved, can trigger apoptosis.[8][9][10]

  • Oxidative Stress: Alterations in cellular metabolism due to enhanced autophagy could lead to an imbalance in reactive oxygen species (ROS) production and clearance, resulting in oxidative stress and neuronal damage.[11][12][13][14]

Q4: What are the initial steps to assess this compound cytotoxicity in my primary neuron culture?

A4: A dose-response and time-course experiment is the recommended first step. Treat your primary neurons with a range of this compound concentrations (e.g., from low nanomolar to high micromolar) for different durations (e.g., 24, 48, and 72 hours). Assess cell viability using standard assays like the MTT or LDH assay.

Q5: How can I minimize potential cytotoxicity when using this compound?

A5: To minimize the risk of cytotoxicity, consider the following:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired effect (e.g., clearance of target protein) in your experiments.

  • Optimize Treatment Duration: Use the shortest incubation time necessary to observe the desired biological effect.

  • Maintain Healthy Neuron Cultures: Ensure your primary neuron cultures are healthy and viable before starting any treatment. Refer to the troubleshooting guide below for tips on maintaining healthy cultures.

  • Consider Co-treatment with Neuroprotective Agents: If you observe signs of cytotoxicity, co-treatment with antioxidants (e.g., N-acetylcysteine) or pancaspase inhibitors (e.g., Z-VAD-FMK) may help to mitigate these effects, depending on the underlying mechanism.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Increased Cell Death or Poor Morphology in this compound-Treated Neurons High Concentration of this compound: The concentration used may be above the toxic threshold for your primary neurons.Perform a dose-response curve to identify the optimal, non-toxic concentration. Start with a low concentration and titrate upwards while monitoring cell viability.
Solvent (e.g., DMSO) Toxicity: The final concentration of the solvent in the culture medium may be toxic to the neurons.Ensure the final solvent concentration is below the toxic threshold for your neurons (typically <0.1% for DMSO). Run a vehicle-only control to confirm the solvent is not the cause.
Overactivation of Autophagy: Prolonged or excessive activation of the autophagic pathway may lead to cell death.Reduce the incubation time with this compound. Analyze markers of autophagy (e.g., LC3-II/LC3-I ratio) to correlate with cell death.
Oxidative Stress: this compound treatment may be inducing the production of reactive oxygen species (ROS).Co-treat with an antioxidant such as N-acetylcysteine (NAC) or α-tocopherol (Vitamin E). Measure ROS levels using a fluorescent probe.
Inconsistent Results Between Experiments Variability in Primary Neuron Preparations: Differences in cell yield and health between dissections can lead to variability.Standardize your neuron isolation and culture protocol. Ensure consistent cell seeding density.
Inconsistent this compound Treatment: Variations in incubation time or drug addition.Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure accurate and consistent timing of treatments.
High Background in Immunocytochemistry for Apoptosis Markers (e.g., Cleaved Caspase-3) Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically.Optimize antibody concentrations. Include appropriate controls (e.g., secondary antibody only, isotype control). Increase the blocking time or change the blocking agent.[1][15][16][17][18]
Autofluorescence: Fixation methods can sometimes induce autofluorescence.Use a different fixative or include a step to quench autofluorescence. Choose fluorophores in the red or far-red spectrum to minimize interference.[15]
Discrepancies Between MTT and LDH Assay Results Different Cellular Processes Measured: MTT assays measure metabolic activity, which can be affected before cell membrane integrity is lost (measured by LDH).[19][20][21]Consider the timing of your assays. MTT may show a decrease in viability earlier than LDH. Use both assays in conjunction with morphological assessment for a more complete picture of cell health.
Interference with MTT Reduction: The compound or experimental conditions may interfere with the MTT formazan (B1609692) production.[22]Run a cell-free control with this compound and MTT reagent to check for direct chemical reduction.

Experimental Protocols

Assessment of Neuronal Viability using MTT Assay

This protocol quantifies neuronal viability based on the metabolic activity of the cells.[23][24][25]

Materials:

  • Primary neuron culture in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Plate primary neurons in a 96-well plate at the desired density and allow them to adhere and mature.

  • Prepare serial dilutions of this compound in pre-warmed culture medium.

  • Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of necrosis.[3][19][23][26][27][28]

Materials:

  • Primary neuron culture in a 96-well plate

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate reader

Procedure:

  • Plate primary neurons in a 96-well plate and treat with this compound as described in the MTT assay protocol.

  • At the end of the treatment period, carefully collect a sample of the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • To determine the maximum LDH release, lyse the cells in control wells with the lysis buffer provided in the kit.

  • Calculate the percentage of cytotoxicity based on the ratio of LDH released in treated wells to the maximum LDH release in lysed wells.

Immunocytochemistry for Activated Caspase-3

This protocol allows for the visualization of apoptotic cells through the detection of activated caspase-3.[29][30][31]

Materials:

  • Primary neurons cultured on glass coverslips

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody against cleaved (activated) caspase-3

  • Fluorescently labeled secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Plate and treat neurons on glass coverslips as desired.

  • After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary antibody for cleaved caspase-3 (diluted in blocking solution) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS, with the second wash including DAPI for nuclear counterstaining.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

Visualizations

PBA1105_Mechanism cluster_0 This compound Action cluster_1 Autophagy Pathway This compound This compound Ternary_Complex Ternary Complex (this compound + Misfolded Protein + p62) This compound->Ternary_Complex Misfolded_Protein Misfolded Protein Misfolded_Protein->Ternary_Complex p62 p62 p62->Ternary_Complex Autophagosome Autophagosome Ternary_Complex->Autophagosome p62 Oligomerization & Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation of Misfolded Protein Autolysosome->Degradation

Caption: Mechanism of action of this compound.

Cytotoxicity_Assessment_Workflow Start Primary Neuron Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability_Assays Assess Cell Viability (MTT & LDH Assays) Treatment->Viability_Assays Morphology Morphological Assessment (Microscopy) Treatment->Morphology Mechanism_Investigation Investigate Mechanism of Cytotoxicity (If observed) Viability_Assays->Mechanism_Investigation Morphology->Mechanism_Investigation Apoptosis_Assay Apoptosis Assay (Activated Caspase-3 Staining) Mechanism_Investigation->Apoptosis_Assay Apoptosis? ROS_Assay Oxidative Stress Assay (ROS Measurement) Mechanism_Investigation->ROS_Assay Oxidative Stress? ER_Stress_Assay ER Stress Assay (e.g., CHOP expression) Mechanism_Investigation->ER_Stress_Assay ER Stress? End Data Analysis & Interpretation Apoptosis_Assay->End ROS_Assay->End ER_Stress_Assay->End

Caption: Experimental workflow for assessing this compound cytotoxicity.

Potential_Neurotoxicity_Pathways cluster_autophagy Autophagy Dysregulation cluster_stress Cellular Stress cluster_apoptosis Apoptosis This compound This compound Excessive_Autophagy Excessive Autophagy This compound->Excessive_Autophagy Oxidative_Stress Oxidative Stress (ROS Production) This compound->Oxidative_Stress ER_Stress ER Stress (Unfolded Protein Response) This compound->ER_Stress Autophagic_Cell_Death Autophagic Cell Death Excessive_Autophagy->Autophagic_Cell_Death Neuronal_Cell_Death Neuronal Cell Death Autophagic_Cell_Death->Neuronal_Cell_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction ER_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3) ER_Stress->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis_Node Apoptosis Caspase_Activation->Apoptosis_Node Apoptosis_Node->Neuronal_Cell_Death

References

Technical Support Center: PBA-1105 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing PBA-1105. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the delivery of this compound across the blood-brain barrier (BBB) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an autophagy-targeting chimera (AUTOTAC) designed for the targeted degradation of misfolded proteins, such as pathological tau aggregates, which are implicated in neurodegenerative diseases.[1][2][3] It functions as a bifunctional molecule: one end binds to the target protein (e.g., aggregated tau), and the other end recruits and activates the autophagy receptor p62/SQSTM1.[2][3] This induced proximity leads to the sequestration of the target protein into autophagosomes, which then fuse with lysosomes for degradation.[2][3]

Q2: What are the general challenges in delivering small molecules like this compound across the blood-brain barrier?

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). Challenges for small molecule delivery include:

  • Low Passive Permeability: The tight junctions between endothelial cells of the BBB restrict the passage of many molecules. Physicochemical properties such as high molecular weight, low lipophilicity, and high polar surface area can hinder passive diffusion.

  • Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are highly expressed at the BBB and actively pump a wide range of xenobiotics, including therapeutic compounds, back into the bloodstream, limiting their brain accumulation.

  • Metabolic Instability: Enzymes present at the BBB can metabolize drugs, reducing their effective concentration.

  • Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of the drug available to cross the BBB.

Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?

Q4: What formulation has been successfully used for in vivo delivery of this compound?

In a transgenic mouse model of tauopathy, this compound has been successfully administered via intraperitoneal injection.[1][5] A common formulation used is a mixture of 5% DMSO, 10% Solutol, and 85% PBS, or a solution of 30% polyethylene (B3416737) glycol (PEG) in PBS.[5]

Troubleshooting Guide

Issue 1: Low or variable efficacy of this compound in reducing brain tau pathology in vivo.

Potential Cause Troubleshooting Steps
Inadequate BBB Penetration 1. Verify Physicochemical Properties: If not already known, determine the LogP and polar surface area (PSA) of your this compound batch. Optimal values for BBB penetration are generally considered to be LogP between 1-5 and PSA < 90 Ų. 2. Assess Efflux: Perform an in vitro efflux assay (e.g., with MDCK-MDR1 cells) to determine if this compound is a substrate for P-gp or other efflux transporters. If the efflux ratio is high, consider co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A) in your experimental model, though this can have confounding effects. 3. Measure Brain and Plasma Concentrations: Determine the brain-to-plasma concentration ratio (Kp) or, ideally, the unbound brain-to-plasma concentration ratio (Kp,uu) to quantify brain exposure. Low values indicate poor BBB penetration.
Suboptimal Formulation or Administration 1. Check Solubility and Stability: Ensure this compound is fully solubilized in the vehicle and remains stable. Prepare fresh formulations before each use. The use of co-solvents like DMSO and surfactants like Solutol is intended to improve solubility.[5] 2. Optimize Dosing Regimen: The reported effective dose is in the range of 20-50 mg/kg, administered three times a week.[1][5] If efficacy is low, a dose-response study may be necessary. 3. Consider Alternative Routes: While intraperitoneal injection has been shown to be effective, other routes like intravenous or subcutaneous administration could be explored to alter the pharmacokinetic profile.
Metabolic Instability 1. In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes and plasma from the animal species being used. Rapid degradation will lead to low systemic exposure. 2. Pharmacokinetic Analysis: Perform a pharmacokinetic study to determine the half-life of this compound in plasma. A short half-life may necessitate more frequent administration.

Issue 2: High variability in experimental results between animals.

Potential Cause Troubleshooting Steps
Inconsistent Dosing 1. Accurate Dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal. 2. Consistent Administration Technique: Standardize the injection procedure (e.g., injection site, volume, speed) to minimize variability in absorption.
Biological Variability 1. Animal Model: Ensure the age, sex, and genetic background of the animals are consistent across all experimental groups. The expression level of the target protein (e.g., mutant tau) can vary between individual animals. 2. Increase Sample Size: A larger number of animals per group can help to overcome inherent biological variability and increase the statistical power of the study.
Sample Collection and Processing 1. Standardized Necropsy: Standardize the time of day for necropsy and the procedures for brain extraction and dissection to minimize post-mortem artifacts. 2. Consistent Sample Processing: Use a standardized protocol for brain homogenization, protein extraction, and analysis (e.g., Western blotting, ELISA) to ensure consistency across all samples.

Data Presentation

In Vitro Efficacy of this compound
Cell LineTargetParameterValueReference
SH-SY5Y-tauP301LMutant TauDC₅₀~1-10 nM[1]
HEK293T----
In Vivo Efficacy of this compound in a Tauopathy Mouse Model
ParameterDosing RegimenOutcomeReference
Insoluble Tau Reduction 20 mg/kg and 50 mg/kg, i.p., 3x/week for 4 weeksDose-dependent reduction in insoluble tau species in the brain.[1][5]
Soluble Tau Levels 20 mg/kg and 50 mg/kg, i.p., 3x/week for 4 weeksSoluble tau species were largely unaffected.[1]
Autophagy Markers 20 mg/kg and 50 mg/kg, i.p., 3x/week for 4 weeksIncreased levels of autophagic markers like LC3 in the brain.[1]
Tau Pathology 20 mg/kg and 50 mg/kg, i.p., 3x/week for 4 weeksMarked reduction in tau oligomers and phosphorylated tau in cortical and hippocampal regions.[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of Blood-Brain Barrier Permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to predict the passive diffusion of a compound across the BBB.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., dodecane)

  • Lipid solution (e.g., porcine brain polar lipid)

  • LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lipid solution in the organic solvent and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Compound Preparation: Prepare a solution of this compound in PBS (e.g., 100 µM) for the donor well and fill the acceptor well with PBS.

  • Assay: Add the this compound solution to the donor wells and place the donor plate into the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: At the end of the incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Protocol 2: In Vivo Assessment of Brain Penetration in Mice

This protocol describes a method to determine the brain-to-plasma concentration ratio (Kp) of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO/10% Solutol/85% PBS)

  • Experimental animals (e.g., C57BL/6 mice)

  • Anesthetics

  • Tools for blood collection and brain extraction

  • Homogenizer

  • LC-MS/MS for quantification

Procedure:

  • Dosing: Administer this compound to mice at the desired dose and route (e.g., 20 mg/kg, intraperitoneal injection).

  • Sample Collection: At a predetermined time point post-dose (e.g., 1, 2, 4, 8 hours), anesthetize the mice.

  • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

  • Brain Extraction: Perfuse the animals with ice-cold saline to remove blood from the brain vasculature. Carefully extract the brain.

  • Sample Processing: Weigh the brain and homogenize it in a suitable buffer.

  • Quantification: Determine the concentration of this compound in the plasma and brain homogenate using a validated LC-MS/MS method.

  • Kp Calculation: Calculate the brain-to-plasma concentration ratio (Kp) as follows: Kp = (Concentration in brain) / (Concentration in plasma)

Visualizations

PBA1105_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell PBA1105_ext This compound PBA1105_int This compound PBA1105_ext->PBA1105_int Crosses Cell Membrane Misfolded_Tau Aggregated Misfolded Tau PBA1105_int->Misfolded_Tau Binds p62 p62/SQSTM1 (inactive) PBA1105_int->p62 Binds & Activates p62_active p62/SQSTM1 (active) Misfolded_Tau->p62_active p62->p62_active Autophagosome Autophagosome p62_active->Autophagosome Sequesters Target Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation BBB_Penetration_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_decision Decision Making PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 / MDCK-MDR1 Assay (Efflux Ratio) PAMPA->Caco2 Dosing Animal Dosing (e.g., i.p. injection) Caco2->Dosing Sampling Blood & Brain Sample Collection Dosing->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Kp_calc Calculate Kp / Kp,uu Quantification->Kp_calc Go_NoGo Proceed to Efficacy Studies? Kp_calc->Go_NoGo

References

Technical Support Center: Refining PBA-1105 Dosage for Long-Term In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of PBA-1105 for long-term in vivo studies. The information is presented in a question-and-answer format to directly address potential issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an autophagy-targeting chimera (AUTOTAC).[1][2][3][4][5] It is a bifunctional molecule designed to selectively target and degrade misfolded proteins and protein aggregates, such as pathological tau, which are implicated in neurodegenerative diseases.[1][2][3]

The mechanism of action involves two key components of the this compound molecule:

  • A Target-Binding Ligand (TBL): This part of the molecule, in the case of this compound, is derived from 4-phenylbutyric acid (PBA), a chemical chaperone that recognizes exposed hydrophobic regions on misfolded proteins.[2]

  • An Autophagy-Targeting Ligand (ATL): This moiety binds to the ZZ domain of the autophagy receptor protein p62 (also known as SQSTM1).[2][5]

By simultaneously binding to a misfolded protein and p62, this compound induces the self-oligomerization of p62.[1][3][4] This clustering of p62, along with the captured target protein, initiates the formation of an autophagosome around the complex. The autophagosome then fuses with a lysosome, leading to the degradation of the target protein.[5][6][7] A key feature of AUTOTACs is their ability to enhance the overall autophagic flux in the cell.[4][8]

PBA1105_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation PBA1105 This compound Complex This compound : Misfolded Protein : p62 PBA1105->Complex Binds MisfoldedProtein Misfolded Protein (e.g., Tau) MisfoldedProtein->Complex p62 p62 (SQSTM1) (Inactive) p62->Complex p62_oligomerization p62 Oligomerization & Activation Complex->p62_oligomerization Autophagosome Autophagosome Formation p62_oligomerization->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Misfolded Protein Autolysosome->Degradation

Caption: Mechanism of Action of this compound.

Q2: What is the recommended starting dosage for a short-term in vivo study with this compound?

Based on published preclinical studies in a transgenic mouse model of tauopathy, a dosage range of 20-50 mg/kg administered via intraperitoneal (IP) injection three times per week for four weeks has been shown to be effective.[1][2][3] This regimen resulted in a dose-dependent reduction of insoluble tau aggregates in the brain.[2][3]

Q3: How should I prepare this compound for in vivo administration?

This compound can be formulated in one of the following vehicles for intraperitoneal injection:

It is recommended to prepare the formulation fresh before each administration. Stock solutions of this compound in DMSO can be stored at -20°C for one month or -80°C for up to six months.[3]

Troubleshooting Guide for Long-Term In Vivo Studies

Extending the administration of this compound beyond the established four-week period requires careful planning and monitoring. The following troubleshooting guide addresses potential challenges.

Issue Potential Cause Recommended Action
Loss of Efficacy Over Time - Development of metabolic tolerance. - Altered pharmacokinetic profile with chronic dosing.- Conduct interim pharmacodynamic (PD) analysis (e.g., biomarker levels in a subset of animals). - Consider adjusting the dosing frequency or concentration based on PD data. - Perform a pharmacokinetic (PK) study at different time points during the long-term study to assess drug exposure.
Adverse Effects (e.g., weight loss, behavioral changes) - On-target or off-target toxicity. - Vehicle-related toxicity. - Stress from repeated injections.- Implement a comprehensive animal health monitoring plan (see detailed protocol below). - Include a vehicle-only control group to differentiate compound vs. vehicle effects. - Refine injection technique to minimize stress and tissue damage. - Consider dose reduction or a temporary cessation of dosing.
Injection Site Reactions (e.g., inflammation, fibrosis) - Irritation from the compound or vehicle. - Improper injection technique. - High injection volume.- Alternate the injection site between the lower left and right abdominal quadrants. - Ensure the injection volume is appropriate for the size of the animal (typically < 10 ml/kg for mice).[9] - Dilute the compound to a less irritating concentration if possible. - Refer to detailed intraperitoneal injection protocols.[9][10][11][12][13]
Variability in Experimental Results - Inconsistent dosing schedule or volume. - Instability of the dosing solution. - Differences in animal handling.- Strictly adhere to the established dosing protocol. - Prepare fresh dosing solutions for each administration. - Ensure all personnel are proficient in the handling and injection procedures.

Experimental Protocols

Protocol 1: Dose-Range Finding for Long-Term Studies

Since no long-term toxicity data for this compound is publicly available, a dose-range finding study is crucial before initiating a lengthy experiment.

Dose_Range_Finding_Workflow start Start: Define Long-Term Study Goals group_selection Select Animal Groups (e.g., 3 dose levels + vehicle) start->group_selection dose_escalation Administer this compound for a Sub-chronic Period (e.g., 4-6 weeks) group_selection->dose_escalation monitoring Daily Health Monitoring (Weight, Behavior, Clinical Signs) dose_escalation->monitoring endpoint Endpoint Analysis (Histopathology, Biomarkers) dose_escalation->endpoint At study termination weekly_assessment Weekly Detailed Assessment (e.g., blood collection for CBC/chemistry) monitoring->weekly_assessment Weekly weekly_assessment->dose_escalation mtd_determination Determine Maximum Tolerated Dose (MTD) for Long-Term Study endpoint->mtd_determination

Caption: Workflow for a dose-range finding study.

Methodology:

  • Animal Model: Use the same species and strain as intended for the long-term efficacy study.

  • Group Allocation: Assign animals to at least four groups: a vehicle control group and three dose-level groups for this compound (e.g., 10 mg/kg, 25 mg/kg, and 50 mg/kg).

  • Administration: Administer this compound or vehicle at the intended frequency (e.g., three times per week) for a sub-chronic duration (e.g., 4-6 weeks).

  • Monitoring:

    • Daily: Record body weight, food and water intake, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and injection site observations.

    • Weekly: Perform a more detailed clinical examination. Consider collecting blood samples for complete blood count (CBC) and serum chemistry analysis.

  • Endpoint Analysis: At the end of the study, perform a comprehensive necropsy and histopathological analysis of major organs (liver, kidney, spleen, heart, brain, etc.).

  • MTD Determination: The Maximum Tolerated Dose (MTD) is the highest dose that does not cause significant toxicity. This dose, or a slightly lower one, can then be used for the long-term efficacy study.

Protocol 2: Monitoring for Adverse Effects in Long-Term Studies

A robust monitoring plan is essential for ensuring animal welfare and data integrity during long-term studies.

Parameter Frequency Description
Clinical Observations DailyObserve for changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy, aggression), and signs of pain or distress.
Body Weight Daily for the first week, then 2-3 times per weekA significant and sustained decrease in body weight (>15-20%) is a key indicator of toxicity.
Food and Water Intake 2-3 times per weekMonitor for significant changes from baseline.
Injection Site After each injection and dailyCheck for swelling, redness, or signs of infection.
Blood Analysis (optional, for satellite groups) MonthlyComplete Blood Count (CBC) and serum chemistry can provide insights into organ function and hematological changes.
Behavioral Assays As per experimental designIf studying a neurological disease model, periodic behavioral testing can serve as a functional outcome measure and an indicator of adverse neurological effects.

Summary of In Vivo Dosing Parameters for this compound

Parameter Published Short-Term Study Recommendation for Long-Term Study Initiation
Dosage 20-50 mg/kg[1][2][3]Start with a dose-range finding study to determine the MTD.
Route of Administration Intraperitoneal (IP) Injection[1][2][3]Intraperitoneal (IP) Injection
Frequency Three times per week[1][2][3]Maintain the same frequency initially, adjust based on MTD study.
Duration 4 weeks[1][2]To be determined by the experimental goals.
Vehicle 5% DMSO/10% Solutol/85% PBS or 30% PEG in PBS[1][2]Use a consistent and well-tolerated vehicle.

References

Validation & Comparative

Validating PBA-1105's Effect on Autophagy: A Comparative Guide to LC3 Turnover Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide was published today offering researchers, scientists, and drug development professionals a detailed comparison of methods for validating the effect of autophagy-inducing compounds, with a specific focus on the novel autophagy-targeting chimera (AUTOTAC), PBA-1105. This guide provides in-depth experimental protocols and quantitative data analysis, establishing a clear framework for assessing the efficacy of new therapeutic agents that modulate autophagy.

This compound is an innovative AUTOTAC designed to selectively target and degrade misfolded proteins and aggregates by hijacking the cellular autophagy pathway.[1][2][3][4][5] It functions by binding to the autophagy receptor p62, which triggers p62 self-oligomerization and enhances the autophagic flux of ubiquitinated protein aggregates.[1][2][6] This mechanism has shown particular promise in the context of neurodegenerative diseases, where the accumulation of protein aggregates, such as mutant tau, is a key pathological feature.[1][6] In vivo studies have demonstrated that this compound can significantly reduce tau aggregation in transgenic mouse models, highlighting its therapeutic potential.[1][6]

A critical aspect of validating the mechanism of action of compounds like this compound is the accurate measurement of autophagy. The most widely accepted method for this is the LC3 turnover assay, which monitors the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in LC3-II levels is a hallmark of autophagy induction. This guide provides a detailed protocol for performing LC3 turnover assays and compares this technique with other available methods for monitoring autophagic activity.

Understanding the Autophagy Pathway

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and delivers it to the lysosome for degradation.

Autophagy_Pathway cluster_Cytoplasm Cytoplasm Misfolded_Protein Misfolded Protein Aggregates p62_active p62 (oligomerized) Misfolded_Protein->p62_active Ubiquitination PBA1105 This compound p62_inactive p62 (inactive) PBA1105->p62_inactive Binds to p62_inactive->p62_active Induces Oligomerization LC3II LC3-II p62_active->LC3II Binds to LC3I LC3-I LC3I->LC3II Lipidation Autophagosome Autophagosome LC3II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion

Figure 1: this compound Mechanism of Action in Autophagy.

Comparative Analysis of Autophagy Assays

While the LC3 turnover assay is a robust method, other techniques can also be employed to study autophagy. The following table provides a comparison of common autophagy assays.

Assay MethodPrincipleAdvantagesDisadvantages
LC3 Turnover Assay (Western Blot) Measures the ratio of LC3-II to a loading control (e.g., actin) in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine). An increased LC3-II accumulation with inhibitors indicates enhanced autophagic flux.Quantitative, widely used, provides a dynamic measure of autophagic flux.Can be time-consuming, requires careful optimization of inhibitor concentrations and treatment times.
GFP-LC3 Puncta Formation (Fluorescence Microscopy) Monitors the translocation of a fluorescently tagged LC3 from a diffuse cytoplasmic pattern to distinct puncta representing autophagosomes.Provides spatial information, allows for single-cell analysis, can be used for high-throughput screening.Can be subjective, overexpression of GFP-LC3 may induce autophagy, does not directly measure flux.
p62/SQSTM1 Degradation Assay (Western Blot) Measures the degradation of p62, a protein that is selectively degraded by autophagy. A decrease in p62 levels indicates increased autophagic activity.Relatively simple to perform, complements LC3 turnover data.p62 levels can be affected by other cellular processes, not always a direct measure of flux.
Electron Microscopy Direct visualization of autophagic structures (autophagosomes and autolysosomes) within the cell.Gold standard for morphological confirmation of autophagy.Technically demanding, low throughput, provides a static snapshot of the process.

Experimental Protocol: LC3 Turnover Assay

This protocol outlines the key steps for validating the effect of this compound on autophagy using an LC3 turnover assay via Western blotting.

LC3_Turnover_Workflow A 1. Cell Seeding & Culture B 2. Treatment with this compound and/or Lysosomal Inhibitor A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Antibody Incubation (anti-LC3, anti-Actin) E->F G 7. Imaging & Densitometry F->G H 8. Data Analysis: Calculate LC3-II / Actin Ratio G->H

Figure 2: Workflow for LC3 Turnover Assay.

Materials:

  • Cell line of interest (e.g., HEK293T, SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.

  • Treatment:

    • Treat cells with the desired concentrations of this compound for the indicated time.

    • For measuring autophagic flux, treat a parallel set of cells with this compound in the presence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.

    • Include appropriate vehicle controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Imaging and Densitometry:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify the band intensities for LC3-II and the loading control using image analysis software.

  • Data Analysis:

    • Normalize the LC3-II band intensity to the loading control.

    • Compare the normalized LC3-II levels between different treatment groups to determine the effect of this compound on autophagic flux. An increase in the LC3-II/actin ratio in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux.

Logical Framework for Data Interpretation

The following diagram illustrates the logical flow for interpreting the results from an LC3 turnover assay to validate the pro-autophagic effect of a compound like this compound.

Data_Interpretation Start Start: Hypothesis This compound induces autophagy Experiment Perform LC3 Turnover Assay Start->Experiment Observation1 Increased LC3-II / Actin ratio with this compound alone? Experiment->Observation1 Observation2 Further increase in LC3-II / Actin ratio with this compound + Lysosomal Inhibitor? Observation1->Observation2 Yes Conclusion_NoEffect Conclusion: This compound has no effect on autophagy under these conditions Observation1->Conclusion_NoEffect No Conclusion_Flux Conclusion: This compound increases autophagic flux Observation2->Conclusion_Flux Yes Conclusion_Block Conclusion: This compound may block autophagosome clearance Observation2->Conclusion_Block No

Figure 3: Logical Flow for Interpreting LC3 Turnover Data.

By following the structured approach outlined in this guide, researchers can effectively validate the pro-autophagic activity of this compound and other novel compounds, contributing to the development of new therapeutics for a range of debilitating diseases.

References

A Comparative Guide to the Efficacy of PBA-1105 and Other AUTOTAC Compounds in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted protein degradation (TPD) is rapidly evolving, with autophagy-targeting chimeras (AUTOTACs) emerging as a powerful modality for the clearance of aggregation-prone and historically "undruggable" proteins. This guide provides an objective comparison of the efficacy of PBA-1105, an AUTOTAC specifically designed to target misfolded proteins, against other notable AUTOTAC compounds. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tools for their scientific inquiries.

Overview of AUTOTAC Technology

AUTOTACs are bifunctional molecules that hijack the cellular autophagy machinery to selectively degrade target proteins.[1][2][3] They consist of a target-binding ligand (TBL) and an autophagy-targeting ligand (ATL) joined by a linker. The ATL binds to the autophagy receptor p62/SQSTM1, inducing its oligomerization and the subsequent engulfment of the AUTOTAC-bound target protein by an autophagosome.[4] This autophagosome then fuses with a lysosome, leading to the degradation of the target protein.[4][5] This mechanism is distinct from other TPD technologies like PROTACs, which utilize the ubiquitin-proteasome system.[6]

Comparative Efficacy of AUTOTAC Compounds

The efficacy of AUTOTACs is typically quantified by their half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein. The following table summarizes the reported DC50 values for this compound and other key AUTOTAC compounds. It is important to note that these values were determined in different studies and cellular contexts, which may influence direct comparability.

AUTOTAC CompoundTarget Protein(s)Cell Line(s)DC50Reference(s)
This compound Misfolded proteins, Mutant tau (P301L)SH-SY5Y~1–10 nM[3]
Mutant tauNot specified0.71 nM[7]
Anle138b-F105 Tau (P301L)SH-SY5Y~3 nM[2]
Mutant Huntingtin (HttQ97)HeLa~3 nM[2]
PHTPP-1304 Estrogen Receptor β (ERβ)HEK293T, MCF-72 nM, <100 nM[8]
VinclozolinM2-2204 Androgen Receptor (AR)LNCaP~200 nM[3]
ATC161 α-synuclein aggregatesNot specified~100 nM[6]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of AUTOTAC efficacy. Below are summaries of key experimental protocols frequently employed in these studies.

Western Blot Analysis for Protein Degradation

This is the primary method used to quantify the reduction in target protein levels following AUTOTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y for tau degradation) at a suitable density and allow them to adhere. Treat the cells with a range of concentrations of the AUTOTAC compound or a vehicle control (e.g., DMSO) for a specified duration (typically 24 hours).[1]

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.[1]

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used to normalize for protein loading. Following washes, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and capture the image using a digital imaging system.[1] Densitometry analysis is then performed to quantify the band intensities and calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assays

These assays are performed to assess the potential cytotoxicity of the AUTOTAC compounds.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[9]

    • Seed cells in a 96-well plate and treat with various concentrations of the AUTOTAC compound for the desired time.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).[9]

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

Co-Immunoprecipitation (Co-IP) for Target Engagement

Co-IP is used to confirm the interaction between the AUTOTAC, the target protein, and p62.

  • Cell Treatment and Lysis: Treat cells with the AUTOTAC compound. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[10]

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein or a tag on the protein. The antibody-protein complexes are then captured using protein A/G-conjugated beads.[10]

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the target protein and p62 to confirm their interaction.[10]

Visualizing the AUTOTAC Mechanism and Workflow

To further elucidate the processes involved in AUTOTAC-mediated protein degradation, the following diagrams are provided.

AUTOTAC_Signaling_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation AUTOTAC AUTOTAC (this compound) Ternary_Complex Target-AUTOTAC-p62 Ternary Complex AUTOTAC->Ternary_Complex Binds Target Target Protein (e.g., Misfolded Tau) Target->Ternary_Complex Binds p62_inactive Inactive p62 p62_inactive->Ternary_Complex Binds p62_active Active p62 (Oligomerized) Ternary_Complex->p62_active Induces Oligomerization Autophagosome Autophagosome p62_active->Autophagosome Recruits to Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Fuses with Degradation Target Protein Degradation Autolysosome->Degradation Experimental_Workflow cluster_workflow Experimental Workflow for AUTOTAC Efficacy cluster_analysis Analysis A 1. Cell Seeding B 2. AUTOTAC Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24 hours) B->C D 4a. Western Blot (Protein Degradation) C->D E 4b. Cell Viability Assay (e.g., MTT) C->E F 4c. Co-Immunoprecipitation (Target Engagement) C->F G 5. Data Quantification and Analysis D->G E->G F->G

References

Assessing the Specificity of PBA-1105 for Misfolded Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of misfolded proteins is a hallmark of numerous neurodegenerative diseases and other proteinopathies. The development of tools to specifically target and eliminate these toxic species is a critical area of research. PBA-1105, an Autophagy-Targeting Chimera (AUTOTAC), has emerged as a promising molecule designed to selectively clear misfolded proteins. This guide provides an objective comparison of this compound with alternative methods for detecting and targeting misfolded proteins, supported by available experimental data and detailed protocols.

Introduction to this compound

This compound is a bifunctional molecule that leverages the cell's own quality control machinery to eliminate unwanted proteins. It consists of two key components: a "warhead" that binds to the target protein and a ligand that recruits the autophagy machinery. The warhead of this compound is derived from 4-phenylbutyric acid (PBA), a chemical chaperone known to interact with exposed hydrophobic regions that are characteristic of misfolded proteins[1]. By linking PBA to a p62/SQSTM1 ligand, this compound facilitates the engulfment of misfolded proteins by autophagosomes and their subsequent degradation in lysosomes[1][2].

Mechanism of Action of this compound

The mechanism of this compound involves hijacking the autophagy pathway to induce the degradation of its target proteins.

PBA1105_Mechanism cluster_0 This compound Action cluster_1 Autophagy Pathway This compound This compound Misfolded_Protein Misfolded Protein (Exposed Hydrophobic Regions) This compound->Misfolded_Protein Binds to hydrophobic regions p62 p62 This compound->p62 Recruits Ternary_Complex This compound :: Misfolded Protein :: p62 Ternary Complex Misfolded_Protein->Ternary_Complex p62->Ternary_Complex p62_Oligomerization p62 Oligomerization Ternary_Complex->p62_Oligomerization Induces Autophagosome_Formation Autophagosome Formation p62_Oligomerization->Autophagosome_Formation Promotes Autolysosome Autolysosome Autophagosome_Formation->Autolysosome Fuses with Lysosome Degradation Degradation of Misfolded Protein Autolysosome->Degradation

Figure 1. Mechanism of action of this compound.

Quantitative Comparison of Specificity

Compound/ProbeTargetBinding Affinity (Kd)Principle of SpecificityAdvantagesLimitations
This compound Exposed hydrophobic regions of misfolded proteinsNot explicitly reported. DC50 for mutant tau degradation is 0.71 nM[2].Binds to a general feature of misfolded proteins.Broad applicability to various misfolded proteins; leads to degradation.Lack of specific Kd values makes direct comparison difficult; potential for off-target effects on proteins with exposed hydrophobic regions.
Anle138b Oligomers and aggregates of neurodegenerative proteins~190 ± 120 nM for α-synuclein fibrils[3].Binds to pathological protein aggregates[1].Demonstrated efficacy in animal models; can be used as an AUTOTAC warhead.Binding to monomers is not fully characterized; potential for off-target binding.
Thioflavin T (ThT) Amyloid fibrilsMicromolar range for various fibrils.Intercalates into the β-sheet structure of amyloid fibrils.Well-established and widely used for fibril detection.Does not bind to monomers or early-stage oligomers; fluorescence can be influenced by other compounds.
ProteoStat Broad range of protein aggregates (oligomers, amorphous, fibrils)Not explicitly reported. Detects <1% aggregate in solution[4][5].Molecular rotor dye that fluoresces upon binding to aggregates.High sensitivity and broad-range detection of aggregates; brighter signal than ThT[4].Binds to a wide range of aggregates, may lack specificity for particular aggregate types; does not bind to native proteins.

Experimental Protocols

In Vitro p62 Oligomerization Assay

This assay assesses the ability of a compound to induce the self-oligomerization of p62, a key step in the AUTOTAC mechanism.

Materials:

  • HEK293T cells

  • Expression vectors for tagged p62 (e.g., mCherry-p62)

  • Transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies against the p62 tag and p62

  • This compound or other test compounds

Procedure:

  • Transfect HEK293T cells with the tagged p62 expression vector.

  • After 24-48 hours, treat the cells with the desired concentrations of this compound or control compounds for the specified duration (e.g., 1-4 hours).

  • Lyse the cells in lysis buffer and clarify the lysates by centrifugation.

  • Analyze the cell lysates by non-reducing SDS-PAGE and Western blotting.

  • Probe the membrane with antibodies against the p62 tag or p62 to visualize p62 monomers and oligomers. An increase in high-molecular-weight bands indicates oligomerization.

p62_Oligomerization_Workflow Start Start Transfect_Cells Transfect HEK293T cells with tagged p62 Start->Transfect_Cells Treat_Cells Treat cells with This compound or control Transfect_Cells->Treat_Cells Lyse_Cells Lyse cells and clarify lysate Treat_Cells->Lyse_Cells Run_Gel Non-reducing SDS-PAGE and Western Blot Lyse_Cells->Run_Gel Probe_Membrane Probe with anti-p62 antibody Run_Gel->Probe_Membrane Analyze_Results Analyze for p62 oligomerization Probe_Membrane->Analyze_Results End End Analyze_Results->End

Figure 2. In vitro p62 oligomerization assay workflow.

Filter Trap Assay for Protein Aggregates

This assay is used to quantify insoluble protein aggregates.

Materials:

  • Cell or tissue lysates

  • Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)

  • Dot blot apparatus

  • Wash buffer (e.g., PBS with 0.1% SDS)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • Assemble the dot blot apparatus with the cellulose acetate membrane.

  • Load equal amounts of protein from each lysate onto the membrane.

  • Apply vacuum to filter the lysates through the membrane. Soluble proteins will pass through, while insoluble aggregates are retained.

  • Wash the membrane with wash buffer.

  • Disassemble the apparatus and block the membrane in blocking buffer.

  • Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Immunocytochemistry for Detecting Intracellular Protein Aggregates

This technique allows for the visualization of protein aggregates within cells.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against the protein of interest

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific binding with blocking solution.

  • Incubate with the primary antibody.

  • Wash the cells and incubate with the fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize the cells using a fluorescence microscope. The presence of distinct puncta or inclusions indicates protein aggregation.

Conclusion

This compound represents a targeted approach for the clearance of misfolded proteins by harnessing the autophagy pathway. Its specificity is derived from the 4-PBA warhead, which recognizes a common feature of misfolded proteins – exposed hydrophobic regions. While direct quantitative binding data for this compound remains to be fully elucidated, its potent degradation of mutant tau at nanomolar concentrations highlights its promise[2].

In comparison, alternatives like Anle138b also show high affinity for pathological aggregates and have demonstrated therapeutic potential. Fluorescent probes such as Thioflavin T and ProteoStat are invaluable tools for the detection and quantification of protein aggregates, with ProteoStat offering broader specificity for different aggregate types.

The choice of tool will depend on the specific research question. For inducing the degradation of a wide range of misfolded proteins, this compound is a strong candidate. For specifically targeting certain pathological oligomers and aggregates, Anle138b-based AUTOTACs may be more suitable. For the sensitive detection and quantification of protein aggregates in vitro and in situ, fluorescent dyes like ProteoStat provide a robust and versatile option. Further studies directly comparing the binding affinities of these different molecules to various misfolded protein species will be crucial for a more definitive assessment of their relative specificities.

References

Evaluating the Therapeutic Potential of PBA-1105 in Different Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of PBA-1105, an AUTOTAC (AUTOphagy-TArgeting Chimera), and its therapeutic potential in various disease models, with a primary focus on neurodegenerative disorders characterized by protein aggregation. We present a comparative analysis of this compound with other therapeutic alternatives, supported by experimental data, detailed protocols, and visual diagrams of the underlying mechanisms.

Introduction to this compound and Targeted Protein Degradation

This compound is a novel small molecule that belongs to a class of compounds known as AUTOTACs. These bifunctional molecules are designed to hijack the cell's natural autophagy-lysosomal pathway to selectively degrade target proteins.[1][2] this compound specifically targets misfolded and aggregated proteins, a hallmark of many neurodegenerative diseases, by binding to exposed hydrophobic regions on these proteins and recruiting the autophagy receptor p62 to initiate their degradation.[1] This mechanism offers a promising therapeutic strategy for diseases like Alzheimer's and other tauopathies, where the accumulation of aggregated tau protein is a key pathological feature.

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering potential advantages over traditional inhibitors. TPD platforms can be broadly categorized based on the cellular degradation machinery they harness: the ubiquitin-proteasome system (UPS) or the autophagy-lysosome pathway.

  • PROTACs (Proteolysis-Targeting Chimeras): Utilize the UPS to degrade target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, linked together. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][]

  • AUTOTACs, ATTECs, and LYTACs: Leverage the autophagy-lysosome pathway.

    • AUTOTACs (AUTOphagy-TArgeting Chimeras): Like this compound, they recruit autophagy receptors (e.g., p62) to the target protein, leading to its engulfment in an autophagosome and subsequent lysosomal degradation.[2]

    • ATTECs (AuTophagy-TEthering Compounds): These molecules tether the protein of interest directly to the autophagosome membrane protein LC3, facilitating its degradation.[][7]

    • LYTACs (Lysosome-Targeting Chimeras): Designed to degrade extracellular and membrane-bound proteins by linking them to lysosome-targeting receptors on the cell surface.[][]

Comparative Performance of this compound and Alternatives in Tauopathy Models

The primary application of this compound investigated to date is in the context of tauopathies. The following tables summarize the quantitative data on the performance of this compound and its alternatives in preclinical models of tauopathy.

Table 1: In Vitro Efficacy of this compound and Alternatives in Tau Degradation
CompoundTechnologyCell LineTargetDC50 (Degradation)Dmax (24 hr)Citation
This compound AUTOTAC SH-SY5Y-tauP301LMutant Tau0.71 nM 100 nM[1]
PBA-1106 AUTOTAC SH-SY5Y-tauP301LMutant Tau~1-10 nMNot Reported
Anle138b-F105 AUTOTAC Not SpecifiedMutant TauNot ReportedNot Reported
QC-01-175 PROTAC FTD patient-derived neuronsAberrant TauNot ReportedNot Reported[10]

Note: DC50 is the concentration at which 50% of the target protein is degraded. A lower DC50 value indicates higher potency. Dmax is the maximum degradation achieved.

Table 2: In Vivo Efficacy of this compound in a Tauopathy Mouse Model
CompoundTechnologyAnimal ModelDosing RegimenKey FindingsCitation
This compound AUTOTAC hTauP301L-BiFC transgenic mice20-50 mg/kg, intraperitoneal injection, 3 times/week for 4 weeksSignificantly reduced tau aggregation and oligomeric species in the brain.[1] Effectively cleared insoluble tau aggregates in a dose-dependent manner.[1][1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

AUTOTAC_Mechanism cluster_cell Cell PBA1105 This compound MisfoldedTau Aggregated Tau Protein PBA1105->MisfoldedTau Binds to hydrophobic region p62_inactive Inactive p62 PBA1105->p62_inactive Recruits & Activates p62_active Active p62 (Oligomerized) MisfoldedTau->p62_active Forms Complex p62_inactive->p62_active Autophagosome Autophagosome p62_active->Autophagosome Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Products Lysosome->Degradation

Caption: Mechanism of action of this compound (AUTOTAC).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture SH-SY5Y cells expressing mutant tau (P301L) Treatment Treat with this compound (various concentrations) CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis WesternBlot Western Blot Analysis (Quantify Tau levels) Lysis->WesternBlot DC50 Determine DC50 WesternBlot->DC50 MouseModel hTauP301L-BiFC Transgenic Mice Dosing Administer this compound (20-50 mg/kg, i.p.) MouseModel->Dosing TissueHarvest Harvest Brain Tissue Dosing->TissueHarvest Fractionation RIPA-insoluble/soluble Fractionation TissueHarvest->Fractionation Analysis Western Blot & IHC (Analyze Tau aggregates) Fractionation->Analysis

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

In Vitro Tau Degradation Assay

This protocol is adapted from methodologies used to assess the efficacy of AUTOTAC compounds.[11]

  • Cell Culture:

    • SH-SY5Y neuroblastoma cells stably expressing mutant tau (e.g., P301L) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment:

    • Cells are seeded in 6-well plates.

    • After reaching 70-80% confluency, the cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 24 hours.

  • Cell Lysis and Protein Quantification:

    • Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • The total protein concentration of the lysates is determined using a BCA protein assay.

  • Western Blot Analysis:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with primary antibodies against total tau and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The levels of tau are normalized to the loading control.

In Vivo Evaluation in a Tauopathy Mouse Model

This protocol is based on studies evaluating this compound in the hTauP301L-BiFC transgenic mouse model.[11]

  • Animal Model:

    • hTauP301L-BiFC transgenic mice, which express a human tau protein with the P301L mutation, are used. These mice develop age-dependent tau pathology.

  • Compound Administration:

    • This compound is dissolved in a vehicle solution (e.g., 5% DMSO, 10% Solutol, 85% PBS).

    • Mice are administered this compound at doses of 20 or 50 mg/kg via intraperitoneal injection, three times a week for a duration of four weeks. A control group receives vehicle injections.

  • Brain Tissue Harvesting and Preparation:

    • At the end of the treatment period, mice are euthanized, and their brains are harvested.

    • The brain is dissected, and specific regions (e.g., cortex and hippocampus) are isolated.

  • RIPA-Insoluble/Soluble Fractionation:

    • Brain tissue is homogenized in a buffer to extract the soluble protein fraction.[12]

    • The pellet containing the insoluble proteins is then subjected to a series of extraction steps using RIPA buffer to isolate the RIPA-insoluble fraction, which is enriched in aggregated tau.[12][13][14][15][16]

  • Biochemical Analysis:

    • The levels of total and phosphorylated tau in the soluble and insoluble fractions are analyzed by Western blotting as described in the in vitro protocol.

  • Immunohistochemistry (IHC):

    • Brain sections are prepared and stained with antibodies against total and phosphorylated tau to visualize the extent and localization of tau pathology.

Comparison of Targeted Protein Degradation Platforms

FeaturePROTACsAUTOTACs (e.g., this compound)ATTECsLYTACs
Degradation Pathway Ubiquitin-Proteasome SystemAutophagy-LysosomeAutophagy-LysosomeLysosome
Target Location IntracellularIntracellularIntracellularExtracellular & Membrane-bound
Mechanism E3 ligase recruitment and ubiquitinationAutophagy receptor (p62) recruitmentDirect tethering to autophagosome (LC3)Lysosome-targeting receptor engagement
Advantages Well-established platform, high potency for some targets.[4]Can degrade protein aggregates and organelles, bypasses proteasome limitations.[2]Bypasses the need for ubiquitin ligases and autophagy receptors.[]Targets previously "undruggable" extracellular proteins.[]
Disadvantages Limited to proteins accessible to the proteasome, potential for E3 ligase-related off-target effects.[17]Newer technology, potential for off-target effects related to autophagy modulation.Relatively new technology, mechanism still under investigation.Dependent on the expression of specific cell surface receptors.
Relevance to Neurodegeneration Promising for degrading soluble neurotoxic proteins.[4]Ideal for clearing protein aggregates characteristic of many neurodegenerative diseases.[2]Potential for degrading aggregated proteins.[]Potential for clearing extracellular pathogenic proteins.[]

Conclusion

This compound and the broader AUTOTAC platform represent a promising therapeutic strategy for neurodegenerative diseases characterized by the accumulation of misfolded protein aggregates. The ability of this compound to potently and selectively induce the degradation of mutant tau in preclinical models highlights its potential as a disease-modifying therapy. Compared to other targeted protein degradation technologies, AUTOTACs offer the distinct advantage of being able to clear large protein aggregates that are not amenable to proteasomal degradation. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound and other AUTOTACs in a clinical setting.

References

Cross-Validation of PBA-1105's Effects with Genetic Autophagy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological autophagy inducer, PBA-1105, with established genetic models of autophagy modulation. By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to facilitate an objective evaluation of this compound's performance in the context of foundational genetic research.

Introduction: Two Approaches to Harnessing Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. Its dysregulation is implicated in a range of diseases, including neurodegenerative disorders. Therapeutic strategies are being developed to modulate autophagy, primarily through two avenues: pharmacological induction and genetic manipulation.

  • This compound: A novel small molecule, this compound, is an autophagy-targeting chimera (AUTOTAC). It functions by inducing the self-oligomerization of p62, a key autophagy receptor, and selectively binding to exposed hydrophobic regions of misfolded proteins, thereby targeting them for degradation via the autophagy pathway.[1][2][3] This approach offers the advantage of temporal and dose-dependent control over autophagy activation.

  • Genetic Autophagy Models: These models involve the manipulation of key autophagy-related genes (Atg) to either enhance or inhibit the process. "Autophagy-enhancing" models, such as those overexpressing Unc-51 like autophagy activating kinase 1 (ULK1) or carrying a gain-of-function mutation in Beclin 1 (Becn1F121A), provide insights into the protective effects of sustained autophagy. Conversely, "autophagy-deficient" models, like those with knockout of Atg5 or Atg7, reveal the pathological consequences of impaired autophagy. These models are crucial for validating the physiological roles of autophagy.

This guide will cross-validate the reported effects of this compound with the phenotypes observed in these genetic models, focusing on their application in neurodegenerative disease models, particularly tauopathies.

Comparative Data Presentation

The following tables summarize quantitative data from studies on this compound and relevant genetic autophagy models.

Table 1: In Vitro Efficacy of this compound in Clearing Pathological Tau

Model SystemTreatmentConcentrationDurationOutcomeReference
SH-SY5Y-tauP301L cellsThis compoundDC50 of 0.71 nM24 hoursSelective degradation of mutant tauP301L[1]
SH-SY5Y-tauP301L cellsThis compound100 nM24 hoursAcceleration of autophagic degradation of p-Tau/Tau[4]
HeLa cells expressing mRFP-GFP-hTauP301LThis compound100 nM24 hoursIncreased autophagic flux of Tau[4]

Table 2: In Vivo Efficacy of this compound in a Tauopathy Mouse Model

Model SystemTreatmentDosageDurationOutcomeReference
hTauP301L-BiFC transgenic miceThis compound (intraperitoneal injection)20-50 mg/kg4 weeks (3 times/week)Significant reduction of insoluble tau species in the brain; Marked reduction in tau oligomers and phosphorylated tau[1][4]

Table 3: Phenotypes of Genetic Autophagy Models in Neurodegeneration

Genetic ModelKey GenePhenotypeRelevant FindingReference
Autophagy-Deficient Atg7 knockout (forebrain-specific)Age-dependent neurodegenerationSignificant accumulation of phosphorylated tau[5]
Atg5 depletion (zebrafish Tau tg line)Increased Tau toxicityAccumulation of total and phosphorylated Tau[6]
Autophagy-Enhancing ULK1 overexpression (Machado-Joseph disease mouse model)NeuroprotectionReduction of mutant ATXN3 toxic species and prevention of cerebellar degeneration[7]
Becn1F121A knock-in (aged mice)Improved aging phenotypesIncreased autophagic flux in multiple organs[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these aspects.

PBA1105_Mechanism cluster_PBA1105 This compound Action PBA1105 This compound p62_inactive Inactive p62 PBA1105->p62_inactive Binds & Activates Misfolded_Protein Misfolded Protein (e.g., mutant Tau) PBA1105->Misfolded_Protein Binds p62_active Active p62 (Oligomerized) p62_inactive->p62_active Induces Self-Oligomerization p62_active->Misfolded_Protein Recruits Autophagosome Autophagosome Misfolded_Protein->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Degradation Genetic_Autophagy_Models cluster_Enhancing Autophagy-Enhancing Models cluster_Deficient Autophagy-Deficient Models ULK1_OE ULK1 Overexpression Autophagy_Up Increased Autophagic Flux ULK1_OE->Autophagy_Up Becn1_KI Becn1F121A Knock-in Becn1_KI->Autophagy_Up Neuroprotection Neuroprotection (Clearance of aggregates) Autophagy_Up->Neuroprotection Atg5_KO Atg5 Knockout Autophagy_Down Decreased Autophagic Flux Atg5_KO->Autophagy_Down Atg7_KO Atg7 Knockout Atg7_KO->Autophagy_Down Neurodegeneration Neurodegeneration (Aggregate accumulation) Autophagy_Down->Neurodegeneration Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Cell Culture Model (e.g., SH-SY5Y-tauP301L) treatment_vitro Treat with this compound (various concentrations & durations) start_vitro->treatment_vitro analysis_vitro Biochemical Analysis treatment_vitro->analysis_vitro wb Western Blot (Tau, p-Tau, LC3) analysis_vitro->wb icc Immunocytochemistry (Tau aggregates, autophagosomes) analysis_vitro->icc start_vivo Tauopathy Mouse Model (e.g., hTauP301L-BiFC) treatment_vivo Administer this compound (e.g., i.p. injection) start_vivo->treatment_vivo analysis_vivo Post-mortem Brain Tissue Analysis treatment_vivo->analysis_vivo fractionation RIPA-insoluble/soluble fractionation analysis_vivo->fractionation ihc Immunohistochemistry (p-Tau, tau oligomers) analysis_vivo->ihc

References

A Comparative Guide to PBA-1105 and its Longer Linker Variant, PBA-1105b: Autophagy-Targeting Chimeras for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PBA-1105 and its derivative, PBA-1105b, two members of the innovative AUTOTAC (Autophagy-Targeting Chimera) platform. These molecules are designed to hijack the cell's natural autophagy process to selectively degrade misfolded and aggregation-prone proteins, offering a promising therapeutic strategy for a range of proteinopathies, including neurodegenerative diseases.

Introduction to AUTOTACs: A Novel Degradation Strategy

This compound and PBA-1105b are bifunctional molecules that operate through the autophagy-lysosome system. They consist of a ligand that binds to the target protein and another ligand that engages the p62/SQSTM1 autophagy receptor. This dual binding induces the self-oligomerization of p62, initiating the formation of an autophagosome around the target protein, which is then trafficked for lysosomal degradation.[1] This mechanism provides a powerful tool for clearing toxic protein aggregates that are often resistant to the ubiquitin-proteasome system.

Structural Differences: The Role of the Linker

The primary structural difference between this compound and PBA-1105b lies in the linker connecting the target-binding and p62-binding moieties. PBA-1105b incorporates a longer, PEG-based linker. This modification was designed to investigate the impact of linker length on the efficacy of AUTOTAC-mediated protein degradation. Studies have shown that even with a drastically longer linker, PBA-1105b retains its ability to degrade target proteins, suggesting that the AUTOTAC platform is not critically dependent on a specific linker length for its activity.

Performance Data: A Head-to-Head Comparison

Quantitative data for a direct, side-by-side comparison of this compound and PBA-1105b is limited in the available literature. However, the performance of this compound has been well-characterized, and the efficacy of PBA-1105b has been confirmed.

ParameterThis compoundPBA-1105bReference
Target(s) Misfolded proteins with exposed hydrophobic regions, including mutant tau (P301L) and mutant desmin (L385P)Mutant tau (P301L), Mutant desmin (L385P)[1]
Mechanism of Action Induces p62 self-oligomerization, leading to autophagic degradation of the target protein.Induces p62 self-oligomerization, leading to autophagic degradation of the target protein.[1]
DC50 (Mutant Tau P301L) ~1-10 nM (specifically 0.71 nM in SH-SY5Y-tauP301L cells)Efficacy confirmed, but specific DC50 not reported in available literature.[1]
Dmax, 24 hr (Mutant Tau P301L) 100 nMNot reported in available literature.[1]
In Vivo Efficacy Reduces tau aggregation and oligomeric species in a transgenic mouse model of tauopathies.Efficacy against mutant tauP301L confirmed.[1]

Signaling Pathway: The AUTOTAC Mechanism of Action

The signaling pathway engaged by this compound and PBA-1105b is the p62-mediated selective autophagy pathway. The binding of the AUTOTAC to both the target protein and p62 induces a conformational change in p62, leading to its oligomerization. This complex is then recognized by the core autophagy machinery, leading to the formation of a double-membraned autophagosome that engulfs the target-bound p62 oligomers. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded.

AUTOTAC_Pathway AUTOTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 AUTOTAC Engagement & p62 Oligomerization cluster_2 Autophagy Induction cluster_3 Lysosomal Degradation Misfolded_Protein Misfolded Protein (e.g., mutant Tau) Ternary_Complex Ternary Complex (Protein-AUTOTAC-p62) Misfolded_Protein->Ternary_Complex Binds to PBA_1105_b This compound / PBA-1105b PBA_1105_b->Ternary_Complex Bridges p62_monomer p62 (monomer) p62_monomer->Ternary_Complex Binds to p62_oligomer p62 Oligomerization Ternary_Complex->p62_oligomer Induces Autophagosome_Formation Autophagosome Formation (LC3 recruitment) p62_oligomer->Autophagosome_Formation Initiates Autophagosome Autophagosome Autophagosome_Formation->Autophagosome Forms Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Target Protein Autolysosome->Degradation Experimental_Workflow AUTOTAC Evaluation Workflow Compound_Synthesis Compound Synthesis (this compound / PBA-1105b) In_Vitro_Biochemical_Assays In Vitro Biochemical Assays Compound_Synthesis->In_Vitro_Biochemical_Assays p62_Oligomerization p62 Oligomerization Assay In_Vitro_Biochemical_Assays->p62_Oligomerization Target_Binding Target Binding Assay In_Vitro_Biochemical_Assays->Target_Binding Cell_Based_Assays Cell-Based Assays p62_Oligomerization->Cell_Based_Assays Target_Binding->Cell_Based_Assays Degradation_Assay Target Degradation Assay (DC50, Dmax) Cell_Based_Assays->Degradation_Assay Fractionation_Assay Soluble/Insoluble Fractionation Cell_Based_Assays->Fractionation_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Autophagy Inhibition) Cell_Based_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Studies Degradation_Assay->In_Vivo_Studies Animal_Model Transgenic Animal Model Efficacy In_Vivo_Studies->Animal_Model Pharmacokinetics Pharmacokinetics & Toxicology In_Vivo_Studies->Pharmacokinetics Lead_Optimization Lead Optimization Animal_Model->Lead_Optimization Pharmacokinetics->Lead_Optimization

References

Revolutionizing Tauopathy Research: A Comparative Guide to PBA-1105 and Emerging Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of neurodegenerative disease research, this guide offers an objective comparison of the in vivo efficacy of PBA-1105, a novel autophagy-targeting chimera (AUTOTAC), with other emerging therapeutic strategies for tauopathies. This analysis is supported by available experimental data from behavioral studies in relevant animal models.

This compound is an innovative molecule designed to clear misfolded proteins, such as the tau protein implicated in Alzheimer's disease and other tauopathies, by harnessing the cell's own autophagic machinery. It operates as an AUTOTAC, inducing the self-oligomerization of the p62 receptor, which then selectively binds to misfolded proteins and targets them for degradation.[1][2] While preclinical studies have demonstrated this compound's success in reducing tau aggregation and oligomeric species in a transgenic mouse model of tauopathy[2], a comprehensive understanding of its impact on cognitive and behavioral outcomes is still emerging.

This guide provides a comparative analysis of this compound with two alternative therapeutic approaches that have shown promise in preclinical behavioral studies: the tau aggregation inhibitor Anle138b (B560633) and the Proteolysis Targeting Chimera (PROTAC) C004019.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the available data from behavioral studies for this compound and its comparators. It is important to note that direct head-to-head comparative studies are not yet available in the public domain. The data presented here is compiled from separate studies on each compound.

CompoundMechanism of ActionMouse ModelBehavioral TestKey Findings
This compound Autophagy-Targeting Chimera (AUTOTAC); induces p62-mediated degradation of misfolded proteins.hTauP301L-BiFC transgenic miceBehavioral data not publicly available. Successfully reduces tau aggregation and oligomeric species in the brain.[2]
Anle138b Tau aggregation inhibitor; binds to aggregated tau and inhibits further aggregation.PS19 (P301S) transgenic miceNot SpecifiedAmeliorates disease symptoms, increases survival time, and improves cognition.[3][4]
PROTAC C004019 Proteolysis Targeting Chimera (PROTAC); recruits E3 ubiquitin ligase to tau for proteasomal degradation.hTau-transgenic miceMorris Water MazeDecreased latency to find the platform during the learning trial and increased time in the target quadrant during the probe trial.[1]
Novel Object RecognitionIncreased discrimination index for the novel object.[1]
3xTg-AD miceMorris Water MazeShorter latency to reach the platform during the learning trial and increased platform crossings and time in the target zone during the probe trial.[1]
Novel Object RecognitionAlmost completely restored memory ability, as shown by an increased discrimination index.[1]

Experimental Protocols

Detailed methodologies for the key behavioral experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Apparatus:

  • A large circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform submerged 1-2 cm below the water surface.

  • A video tracking system to record the animal's swim path and latency to find the platform.

  • Distinct visual cues are placed around the room to serve as spatial references for the animal.

Procedure:

  • Acquisition Phase (4-6 days):

    • Mice are subjected to 4 trials per day.

    • For each trial, the mouse is gently placed into the water at one of four predetermined starting positions, facing the wall of the pool.

    • The mouse is allowed to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.

    • If the mouse fails to find the platform within the allotted time, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.

    • The time taken to find the platform (escape latency) and the path length are recorded for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located), the number of times the mouse crosses the former platform location, and the swim path are recorded.

Novel Object Recognition (NOR) Test

The Novel Object Recognition test is used to evaluate an animal's ability to recognize a novel object from a familiar one, providing a measure of recognition memory.

Apparatus:

  • An open-field arena (typically a square or circular box).

  • Two sets of identical objects for the familiarization phase and a distinct novel object for the test phase. The objects should be of similar size and material but differ in shape and appearance.

Procedure:

  • Habituation (1-2 days):

    • Each mouse is individually placed in the empty open-field arena and allowed to explore freely for 5-10 minutes. This is done to reduce anxiety and familiarize the animal with the testing environment.

  • Familiarization Phase (Training):

    • Two identical objects are placed in the arena.

    • The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes).

    • The time spent exploring each object (sniffing or touching with the nose) is recorded.

  • Test Phase (typically 1-24 hours after familiarization):

    • One of the familiar objects is replaced with a novel object.

    • The mouse is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

    • A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for behavioral studies.

PBA1105_Mechanism cluster_cell Cellular Environment PBA1105 This compound p62_inactive Inactive p62 PBA1105->p62_inactive Binds and induces oligomerization p62_active Active p62 (Oligomerized) p62_inactive->p62_active Misfolded_Tau Misfolded Tau Protein p62_active->Misfolded_Tau Binds to Autophagosome Autophagosome Misfolded_Tau->Autophagosome Targeted to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation of Tau Lysosome->Degradation

Diagram 1: this compound AUTOTAC Signaling Pathway.

Behavioral_Study_Workflow cluster_workflow Experimental Workflow Animal_Model Tauopathy Mouse Model (e.g., P301S) Treatment_Groups Treatment Groups (Vehicle, this compound, Alternatives) Animal_Model->Treatment_Groups Behavioral_Testing Behavioral Testing (e.g., MWM, NOR) Treatment_Groups->Behavioral_Testing Data_Acquisition Data Acquisition & Analysis Behavioral_Testing->Data_Acquisition Biochemical_Analysis Post-mortem Brain Tissue Analysis (Tau pathology, etc.) Behavioral_Testing->Biochemical_Analysis Results Results & Comparison Data_Acquisition->Results Biochemical_Analysis->Results

Diagram 2: General Workflow for In Vivo Behavioral Studies.

References

Safety Operating Guide

Prudent Disposal of PBA-1105: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of PBA-1105

A summary of the known properties of this compound is provided below. This information is crucial for correct handling and storage, which are prerequisites for safe disposal.

PropertyValueSource
Chemical Formula C39H48N2O6[1]
Molecular Weight 640.82 g/mol [1]
Appearance Not specified (likely solid)
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[1][2]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.[1]

This compound Disposal Workflow

The following diagram outlines the recommended step-by-step process for the proper disposal of this compound waste. Adherence to this workflow is critical for ensuring safety and regulatory compliance within the laboratory environment.

PBA1105_Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_procedure Disposal Procedure A 1. Consult Safety Data Sheet (SDS) (If unavailable, treat as hazardous chemical waste) B 2. Personal Protective Equipment (PPE) (Wear gloves, lab coat, and safety glasses) A->B C 3. Segregate Waste (Keep this compound waste separate from other chemical waste) B->C D 4. Select Appropriate Waste Container (Chemically resistant, leak-proof, with a secure lid) C->D E 5. Label Container Clearly ('this compound Waste', list components, and hazard symbols if applicable) D->E F 6. Store in Designated Area (Secure, well-ventilated, away from incompatible materials) E->F G 7. Arrange for Pickup (Contact institution's Environmental Health & Safety (EHS) office) F->G

This compound Disposal Workflow Diagram

Experimental Protocols: Standard Disposal Procedure

The following protocol details the steps for the safe disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled with caution, following standard procedures for chemical waste.

1. Risk Assessment and Preparation:

  • Consult Institutional Guidelines: Before beginning any work, review your institution's specific chemical hygiene plan and waste disposal guidelines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid Waste: Collect solid this compound waste, such as contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, chemically resistant, and clearly labeled solid waste container.

  • Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or contaminated solvents, in a separate, leak-proof, and shatter-resistant liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.

3. Container Management:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the primary solvent if in solution, approximate concentration, and any known hazard warnings. Use your institution's standardized waste labels.

  • Storage: Store the sealed waste container in a designated and secure waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

4. Final Disposal:

  • EHS Pickup: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal according to federal, state, and local regulations.

Important Considerations:

  • For Research Use Only: this compound is intended for research purposes only and is not for human or veterinary use.[1]

  • Non-Hazardous Shipping Classification: While shipped as a non-hazardous chemical, this does not negate the need for proper disposal procedures for a research-grade compound.[1]

  • Consult Experts: If you have any doubts or questions regarding the disposal of this compound or any other chemical, always consult with your laboratory supervisor or your institution's EHS department.

References

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